2-Chloro-4-(methylsulfonyl)aniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-chloro-4-methylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2S/c1-12(10,11)5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMRGLCBIFWPGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4051669 | |
| Record name | 2-Chloro-4-(methylsulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4051669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13244-35-4 | |
| Record name | 2-Chloro-4-(methylsulfonyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13244-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 2-chloro-4-(methylsulfonyl)- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013244354 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 2-chloro-4-(methylsulfonyl)- | |
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| Record name | 2-Chloro-4-(methylsulfonyl)aniline | |
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| Record name | 2-chloro-4-mesylaniline | |
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Foundational & Exploratory
Spectroscopic Profile of 2-Chloro-4-(methylsulfonyl)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 2-Chloro-4-(methylsulfonyl)aniline (CAS No: 13244-35-4), a compound of interest in organic synthesis and pharmaceutical development. This document compiles available experimental and predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), to facilitate its unambiguous identification and characterization. Detailed experimental protocols and logical workflows for spectral analysis are also presented.
Chemical Structure and Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₈ClNO₂S | [1] |
| Molecular Weight | 205.66 g/mol | [1] |
| Appearance | Pale purple to gray-brown crystalline powder | [1] |
| Melting Point | 191-198 °C | [1] |
| Boiling Point | 400.1±45.0 °C (Predicted) | [1] |
| CAS Number | 13244-35-4 | [1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.8 | d | 1H | Ar-H (H-3) |
| ~7.6 | dd | 1H | Ar-H (H-5) |
| ~6.8 | d | 1H | Ar-H (H-6) |
| ~4.5 | br s | 2H | -NH₂ |
| ~3.1 | s | 3H | -SO₂CH₃ |
¹³C NMR (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~148 | C-1 (C-NH₂) |
| ~120 | C-2 (C-Cl) |
| ~118 | C-3 |
| ~135 | C-4 (C-SO₂) |
| ~128 | C-5 |
| ~130 | C-6 |
| ~45 | -SO₂CH₃ |
Infrared (IR) Spectroscopy
The following table outlines the expected characteristic infrared absorption bands for this compound based on its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Medium, Sharp (doublet) | N-H stretch (primary amine) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 1620-1580 | Medium-Strong | N-H bend (scissoring) |
| 1600-1450 | Medium-Strong | Aromatic C=C stretch |
| 1350-1300 | Strong | Asymmetric SO₂ stretch |
| 1160-1120 | Strong | Symmetric SO₂ stretch |
| 850-750 | Strong | C-H out-of-plane bend |
| 750-700 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
An experimental electron ionization (EI) mass spectrum for this compound is available from the NIST WebBook.[2] The spectrum displays a clear molecular ion peak and characteristic fragmentation patterns.
| m/z | Relative Intensity (%) | Assignment |
| 205/207 | 100/33 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |
| 126 | ~60 | [M - SO₂CH₃]⁺ |
| 90 | ~30 | [M - SO₂CH₃ - Cl]⁺ |
| 79 | ~15 | [SO₂CH₃]⁺ |
Experimental Protocols
The following sections provide detailed methodologies for acquiring the spectral data presented above.
NMR Spectroscopy
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal reference standard (δ = 0.00 ppm).
Instrumentation and Data Acquisition: High-resolution ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: A standard single-pulse experiment is performed. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled pulse sequence is used to obtain a spectrum with single peaks for each unique carbon atom. A wider spectral width (e.g., 240 ppm) is used. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
Data Processing: The raw free induction decay (FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.
IR Spectroscopy
Sample Preparation (KBr Pellet Method): A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
Instrumentation and Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier-transform infrared (FT-IR) spectrometer. A background spectrum of the empty sample chamber is recorded first. The sample spectrum is then recorded, typically over a range of 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.
Data Processing: The final transmittance or absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum.
Mass Spectrometry
Sample Introduction and Ionization: The sample can be introduced into the mass spectrometer via a direct insertion probe or, if coupled with gas chromatography (GC-MS), through the GC column. For electron ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Detection: An electron multiplier or other suitable detector measures the abundance of each ion, generating the mass spectrum.
Visualization of Analytical Workflows
The following diagrams, generated using the DOT language, illustrate the logical workflows for spectroscopic analysis and data interpretation.
Caption: General workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-4-(methylsulfonyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Chloro-4-(methylsulfonyl)aniline, a key intermediate in various synthetic applications. This document details the synthetic protocol, purification methods, and a full spectroscopic and physical characterization of the compound. All quantitative data is presented in structured tables for clarity and ease of comparison, and experimental workflows are visualized using DOT language diagrams.
Physicochemical Properties
This compound is a crystalline solid. Its key physicochemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₇H₈ClNO₂S |
| Molecular Weight | 205.66 g/mol |
| Appearance | Pale purple to gray-brown crystalline powder |
| Melting Point | 191-198 °C |
| CAS Number | 13244-35-4 |
Synthesis Protocol
The synthesis of this compound is most commonly achieved through the reduction of the corresponding nitro compound, 2-chloro-4-methylsulfonyl-1-nitro-benzene.
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Experimental Procedure
A mixture of 2-chloro-4-methylsulfonyl-1-nitro-benzene (4.5 g, 19.10 mmol, 1 eq.) in ethanol (40 mL) and a saturated ammonium chloride solution (10 mL) is heated to 90 °C. To this heated mixture, iron powder (3.20 g, 57.29 mmol, 3 eq.) is added in one portion. The reaction mixture is stirred vigorously at 90 °C for 1 hour.
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of petroleum ether and ethyl acetate as the mobile phase. The starting material has an Rf value of approximately 0.7, while the product has an Rf value of around 0.31.
Work-up: Upon completion of the reaction, the mixture is diluted with water (50 mL) and extracted three times with ethyl acetate (100 mL each). The combined organic layers are then washed sequentially with water (3 x 50 mL) and brine (2 x 50 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
Purification
The crude this compound can be purified by recrystallization or column chromatography.
Recrystallization Protocol
Solvent Selection: A suitable solvent for recrystallization is a mixture of ethanol and water. The crude product should be dissolved in a minimal amount of hot ethanol, followed by the dropwise addition of hot water until the solution becomes slightly turbid. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
Isolation: The resulting crystals are collected by vacuum filtration, washed with a small amount of cold ethanol-water mixture, and dried under vacuum.
Column Chromatography Protocol
For more rigorous purification, column chromatography can be employed.
| Parameter | Description |
| Stationary Phase | Silica gel (200-300 mesh) |
| Mobile Phase | A gradient of ethyl acetate in petroleum ether (e.g., starting from 10% ethyl acetate and gradually increasing to 30%). A small amount of triethylamine (0.1-0.5%) can be added to the eluent to prevent tailing of the amine on the acidic silica gel. |
| Sample Loading | The crude product is dissolved in a minimal amount of dichloromethane or the mobile phase and adsorbed onto a small amount of silica gel. The solvent is then evaporated, and the dry powder is loaded onto the top of the column. |
| Elution & Collection | The column is eluted with the mobile phase, and fractions are collected. The composition of the fractions is monitored by TLC. |
| Product Isolation | Fractions containing the pure product are combined, and the solvent is removed under reduced pressure. |
Characterization Data
The structure and purity of the synthesized this compound are confirmed by various spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following are predicted NMR spectral data based on the structure of this compound and data from analogous compounds.
¹H NMR (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.8 | d | 1H | Ar-H |
| ~7.6 | dd | 1H | Ar-H |
| ~7.0 | d | 1H | Ar-H |
| ~6.0 | s | 2H | -NH₂ |
| ~3.2 | s | 3H | -SO₂CH₃ |
¹³C NMR (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~148 | C-NH₂ |
| ~138 | C-SO₂ |
| ~130 | Ar-CH |
| ~128 | C-Cl |
| ~125 | Ar-CH |
| ~115 | Ar-CH |
| ~44 | -SO₂CH₃ |
Infrared (IR) Spectroscopy
The FT-IR spectrum of this compound is expected to show the following characteristic absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H stretching (asymmetric and symmetric) |
| ~3050 | Medium | Aromatic C-H stretching |
| ~1620 | Strong | N-H bending (scissoring) |
| ~1580, ~1480 | Medium | Aromatic C=C stretching |
| ~1300, ~1150 | Strong | S=O stretching (asymmetric and symmetric) |
| ~830 | Strong | C-H out-of-plane bending |
| ~750 | Strong | C-Cl stretching |
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound shows a distinct molecular ion peak.
| m/z | Relative Intensity (%) | Assignment |
| 205/207 | ~100 / ~33 | [M]⁺ / [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotopes) |
| 126/128 | Moderate | [M - SO₂CH₃]⁺ |
Experimental Workflow Diagram
The overall workflow for the synthesis and characterization of this compound is depicted below.
In-Depth Technical Guide to 2-Chloro-4-(methylsulfonyl)aniline (CAS 13244-35-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical and physical properties, structure, and synthesis of 2-Chloro-4-(methylsulfonyl)aniline, identified by the CAS number 13244-35-4. This compound is a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceutical and agrochemical compounds. Its derivatives have shown potential as antimicrobial agents and kinase inhibitors, making it a molecule of significant interest in drug discovery and development.
Chemical Structure and Identification
-
IUPAC Name: this compound
-
Synonyms: 2-chloro-4-(methylsulfonyl)benzenamine, 3-Chloro-4-aminophenylmethylsulfone, 4-Amino-3-chlorophenyl methyl sulfone[1]
-
CAS Number: 13244-35-4
-
Chemical Structure:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Physical State | Crystalline powder | [2] |
| Color | Pale purple to gray-brown | [2] |
| Melting Point | 191-198 °C | [2] |
| Boiling Point | 400.1 ± 45.0 °C (Predicted) | [2] |
| Molecular Weight | 205.66 | [2][3] |
| Molecular Formula | C₇H₈ClNO₂S | [2][3] |
Synthesis
A common synthetic route to this compound involves the reduction of the corresponding nitro compound, 2-chloro-4-methylsulfonyl-1-nitro-benzene.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-chloro-4-methylsulfonyl-1-nitro-benzene
-
Ethanol (EtOH)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Iron powder (Fe)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A mixture of 2-chloro-4-methylsulfonyl-1-nitro-benzene (4.5 g, 19.10 mmol, 1 eq.) in ethanol (40 mL) and a saturated aqueous solution of NH₄Cl (10 mL) is heated to 90 °C.
-
Iron powder (3.20 g, 57.29 mmol, 3 eq.) is then added in one portion.
-
The reaction mixture is stirred vigorously at 90 °C for 1 hour.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a mobile phase of petroleum ether:ethyl acetate = 1:1. The starting material has an Rf value of 0.7, and the product has an Rf value of 0.31.
-
Once the reaction is complete, the mixture is diluted with water (50 mL) and extracted with ethyl acetate (3 x 100 mL).
-
The combined organic layers are washed sequentially with water (3 x 50 mL) and brine (2 x 50 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound.[2]
Synthesis Workflow Diagram
References
Determining the Solubility of 2-Chloro-4-(methylsulfonyl)aniline in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The solubility of a compound is a critical parameter that influences its behavior in various applications. In drug development, solubility affects formulation, bioavailability, and efficacy. In chemical synthesis, it is crucial for reaction kinetics, purification, and crystallization processes. 2-Chloro-4-(methylsulfonyl)aniline, a substituted aniline derivative, possesses functional groups that suggest a varied solubility profile across different organic solvents. This guide provides the necessary protocols to systematically investigate this profile.
Predicted Solubility Profile
Based on the structure of this compound, which contains a polar sulfonyl group and an amino group, as well as a less polar chlorophenyl backbone, its solubility is expected to be significant in polar organic solvents. Solvents capable of hydrogen bonding, such as alcohols, are likely to be effective. Aprotic polar solvents are also expected to be good candidates for solubilizing this compound. Its solubility in nonpolar solvents is anticipated to be limited.
Experimental Determination of Solubility
The most common and reliable method for determining the equilibrium solubility of a solid compound in a liquid solvent is the isothermal shake-flask method. This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, dichloromethane, toluene)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography with UV detector (HPLC-UV) or a calibrated UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Experimental Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure that equilibrium with the solid phase is reached.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. A preliminary study can determine the time required to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
To further separate the solid from the supernatant, centrifuge the vials.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately filter the collected supernatant through a 0.22 µm filter to remove any remaining undissolved solid particles.
-
-
Quantification:
-
Dilute the filtered solution with a suitable solvent (often the mobile phase for HPLC or the pure solvent for UV-Vis) to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC-UV or UV-Vis method to determine the concentration of this compound.
-
A calibration curve should be generated using standard solutions of the compound of known concentrations to ensure accurate quantification.
-
-
Data Calculation:
-
Calculate the original solubility in the solvent by accounting for the dilution factor. Solubility can be expressed in various units, such as mg/mL, g/100g of solvent, or mole fraction.
-
Data Presentation
The experimentally determined solubility data should be organized systematically for clear comparison. The following table serves as a template for recording the results.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility ( g/100g solvent) | Solubility (Mole Fraction) |
| Methanol | 25 | |||
| Ethanol | 25 | |||
| Acetone | 25 | |||
| Ethyl Acetate | 25 | |||
| Acetonitrile | 25 | |||
| Dichloromethane | 25 | |||
| Toluene | 25 | |||
| Other | 25 | |||
| Methanol | 37 | |||
| Ethanol | 37 | |||
| Acetone | 37 | |||
| Ethyl Acetate | 37 | |||
| Acetonitrile | 37 | |||
| Dichloromethane | 37 | |||
| Toluene | 37 | |||
| Other | 37 |
Experimental Workflow Visualization
The logical flow of the experimental protocol for determining the solubility of this compound is illustrated in the following diagram.
2-Chloro-4-(methylsulfonyl)aniline reaction mechanism
An In-depth Technical Guide on the Reaction Mechanisms of 2-Chloro-4-(methylsulfonyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a substituted aniline of significant interest in organic synthesis, particularly as a building block in the development of pharmaceuticals and agrochemicals. Its chemical reactivity is dictated by the interplay of the electron-donating amino group and the electron-withdrawing chloro and methylsulfonyl substituents on the aromatic ring. This guide provides a comprehensive overview of the synthesis and principal reaction mechanisms of this compound, supported by experimental protocols and illustrative quantitative data from related compounds. The content is structured to offer valuable insights for professionals engaged in chemical research and drug development.
Synthesis of this compound
The primary route for the synthesis of this compound involves the reduction of the corresponding nitro compound, 2-chloro-4-methylsulfonyl-1-nitrobenzene. This transformation is typically achieved with high efficiency using common reducing agents.
Experimental Protocol: Reduction of 2-Chloro-4-methylsulfonyl-1-nitrobenzene
A mixture of 2-chloro-4-methylsulfonyl-1-nitro-benzene (4.5 g, 19.10 mmol) in ethanol (40 mL) and a saturated ammonium chloride solution (10 mL) is heated to 90 °C. Iron powder (3.20 g, 57.29 mmol) is then added in one portion. The reaction mixture is stirred at 90 °C for 1 hour. Completion of the reaction can be monitored by thin-layer chromatography. Following the reaction, the mixture is diluted with water (50 mL) and extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound[1].
Key Reaction Mechanisms
The reactivity of this compound is characterized by the influence of its functional groups on the aromatic ring. The amino group is a strong activating group and is ortho, para-directing for electrophilic aromatic substitution. However, the chloro and methylsulfonyl groups are deactivating and meta-directing (with the chloro group also being weakly ortho, para-directing). The interplay of these electronic effects governs the regioselectivity of its reactions.
Electrophilic Aromatic Substitution
Due to the strong activating effect of the amino group, electrophilic substitution is directed to the positions ortho and para to it (positions 3, 5, and 6). Steric hindrance from the adjacent chloro group at position 2 may influence the regioselectivity of incoming electrophiles.
A general mechanism for electrophilic aromatic substitution involves the generation of an electrophile, its attack on the aromatic ring to form a resonance-stabilized carbocation (the sigma complex), and subsequent deprotonation to restore aromaticity[2].
Nucleophilic Aromatic Substitution
The presence of the strongly electron-withdrawing methylsulfonyl group, particularly para to the chloro substituent, makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). In this mechanism, a nucleophile attacks the carbon bearing the leaving group (chloride), forming a resonance-stabilized Meisenheimer complex. The leaving group is then expelled to yield the substituted product[3].
Reactions of the Amino Group
The amino group is a key site for various chemical modifications.
-
Acylation: The reaction with acyl chlorides or anhydrides in the presence of a base yields N-acyl derivatives. This is a common strategy to protect the amino group or synthesize amides with potential biological activity[4].
-
Sulfonylation: Reaction with sulfonyl chlorides in a basic medium leads to the formation of sulfonamides, a class of compounds with significant pharmaceutical applications[4].
-
Diazotization: Treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures converts the primary amino group into a diazonium salt. This intermediate is highly versatile and can be substituted by a wide range of nucleophiles in Sandmeyer-type reactions[4].
Quantitative Data
While specific kinetic and yield data for reactions of this compound are not extensively reported, data from analogous reactions of other substituted anilines can provide valuable benchmarks.
| Reaction Type | Substrate | Reagent/Condition | Rate Constant (k) | Reaction Order |
| Oxidation | 4-Chloroaniline | MnO₂ at pH 6.4 | k ≈ 10⁻³ s⁻¹ (pseudo-first-order) | First order in aniline[5] |
| N-Acetylation | p-Aminobenzoic acid | Acetyl Coenzyme A | Vmax ≈ 1500 pmol/min/mg | Follows Michaelis-Menten kinetics |
Detailed Experimental Protocols
The following protocols are adapted from established procedures for structurally similar anilines and can serve as a starting point for the chemical modification of this compound.
Protocol for N-Acetylation
In a 100 mL round-bottom flask, dissolve this compound (5.0 g, 24.3 mmol) in dichloromethane (40 mL). Add triethylamine (4.1 mL, 29.2 mmol) and cool the mixture to 0 °C. Slowly add acetyl chloride (2.1 mL, 29.2 mmol) dropwise over 15 minutes. Allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction with water, separate the organic layer, and wash with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the N-acetylated product[4].
Protocol for Diazotization and Sandmeyer Chlorination
Suspend this compound (10.0 g, 48.6 mmol) in a mixture of concentrated HCl (25 mL) and water (25 mL) in a 250 mL beaker. Cool the suspension to 0-5 °C in an ice-salt bath. Prepare a solution of sodium nitrite (3.5 g, 51.0 mmol) in 15 mL of water and cool to 0 °C. Add the cold NaNO₂ solution dropwise to the aniline suspension, maintaining the temperature below 5 °C. Stir for an additional 15 minutes. In a separate flask, prepare a solution of copper(I) chloride (6.7 g, 67.7 mmol) in 30 mL of concentrated HCl. Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring. After the effervescence of N₂ gas ceases, the reaction mixture can be worked up by extraction with an organic solvent[4].
Biological Significance and Applications
This compound serves as a key intermediate in the synthesis of various biologically active molecules. Its derivatives have been explored for their antimicrobial properties[6]. The core structure is also found in molecules designed as potential anticancer agents. Furthermore, it is listed as a "Protein Degrader Building Block," indicating its utility in the development of targeted protein degradation technologies, a rapidly emerging field in drug discovery[7]. The mutagenic potential of structurally related compounds like 2-chloro-4-nitroaniline has been investigated, highlighting the importance of toxicological assessment of its metabolites[8]. The strategic incorporation of a chloro-substituent is a common approach in drug design to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds[9].
Conclusion
This compound is a versatile building block with a rich and predictable reactivity profile. Understanding the mechanistic principles governing its reactions is crucial for its effective utilization in the synthesis of complex target molecules. This guide has outlined the key reaction mechanisms, provided adaptable experimental protocols, and summarized the potential applications of this important synthetic intermediate. Further research into the specific quantitative aspects of its reactions and its role in biological systems will undoubtedly expand its utility in medicinal chemistry and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Electrophilic Substitution reactions. [unacademy.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. calpaclab.com [calpaclab.com]
- 8. Mutagenic activity of 2-chloro-4-nitroaniline and 5-chlorosalicylic acid in Salmonella typhimurium: two possible metabolites of niclosamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-(methylsulfonyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-(methylsulfonyl)aniline is a substituted aromatic amine that serves as a valuable building block in organic synthesis. Its unique combination of a chloro, a methylsulfonyl, and an amino group on a benzene ring imparts specific chemical reactivity and physical properties, making it a key intermediate in the production of various agrochemicals and potentially in the development of novel pharmaceutical agents. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its biological relevance.
Physicochemical Properties
The physicochemical properties of this compound are crucial for understanding its behavior in chemical reactions, its solubility in various solvent systems, and its potential biological interactions. A summary of these properties is presented in the table below.
| Property | Value | Notes |
| Molecular Formula | C₇H₈ClNO₂S | - |
| Molecular Weight | 205.66 g/mol | [1][2] |
| Appearance | Pale purple to gray-brown crystalline powder | [2] |
| Melting Point | 191-198 °C | [2] |
| Boiling Point | 400.1 ± 45.0 °C (Predicted) | [2] |
| Density | 1.2326 (Rough Estimate) | |
| pKa (of the conjugate acid) | -0.60 ± 0.10 (Predicted) | [1][2] |
| Solubility | Soluble in water (based on analog) | Direct quantitative data for the target compound is limited. The closely related analog, 4-(methylsulfonyl)aniline, is reported to be soluble in water[3][4]. It is expected to be soluble in various organic solvents. |
| LogP (Octanol-Water Partition Coefficient) | Estimated to be around 1-2 | No experimental data is available for the target compound. The logP of a similar compound, 4-(methylsulfonyl)aniline, is predicted to be 0.6723[5]. The addition of a chlorine atom is expected to increase the lipophilicity, suggesting a higher logP value for this compound. |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. Below are standard protocols that can be applied to this compound.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the crystalline solid melts.
Methodology:
-
Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded. This range is reported as the melting point.
Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of the compound in a specific solvent.
Methodology:
-
Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, acetone) in a sealed vial.
-
Equilibration: The vials are agitated in a constant temperature shaker bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to settle, and the solid and liquid phases are separated by centrifugation or filtration.
-
Quantification: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with standards of known concentrations is used for quantification.
-
Calculation: The solubility is expressed in units such as mg/mL or mol/L.
LogP Determination (Shake-Flask Method)
Objective: To determine the octanol-water partition coefficient (LogP), a measure of the compound's lipophilicity.
Methodology:
-
Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4) are pre-saturated with each other by shaking for 24 hours and then allowing the phases to separate.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken for a set period to allow for the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The two phases are carefully separated after allowing them to stand.
-
Quantification: The concentration of the compound in each phase is determined by a suitable analytical method like HPLC-UV.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.
Synthesis and Biological Relevance
This compound is a key synthetic intermediate. Its synthesis and its role as a building block in the production of biologically active molecules are outlined below.
Synthesis of this compound
A common synthetic route to this compound involves the reduction of the corresponding nitro compound, 2-chloro-4-methylsulfonyl-1-nitrobenzene.
Caption: Synthetic pathway for this compound.
Role as a Herbicide Intermediate
This compound is a crucial intermediate in the synthesis of the herbicide tembotrione. Tembotrione is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is essential for plastoquinone and carotenoid biosynthesis in plants. Inhibition of this pathway leads to bleaching of the plant tissues and ultimately, plant death.[6][7][8][9][10]
Caption: Role of this compound in the synthesis and mechanism of action of Tembotrione.
Potential Antimicrobial Activity
While direct studies on the antimicrobial properties of this compound are limited, research on derivatives of the closely related 2-chloro-4-(methylsulfonyl) benzoyl chloride has shown promising antimicrobial activity. Acylthiourea and 1,3-thiazolidin-4-one derivatives containing the 2-chloro-4-(methylsulfonyl)phenyl moiety have been synthesized and evaluated as potential antimicrobial agents. This suggests that the this compound scaffold could be a valuable starting point for the development of new antimicrobial drugs.
Conclusion
This compound is a chemical intermediate with well-defined physicochemical properties that make it suitable for a range of synthetic applications. Its primary established role is in the agrochemical industry as a precursor to the herbicide tembotrione, which acts by inhibiting the HPPD enzyme. The structural motifs present in this molecule also suggest potential for its derivatives in the field of medicinal chemistry, particularly in the development of antimicrobial agents. This guide provides a foundational understanding of this compound for researchers and professionals engaged in chemical synthesis and drug discovery.
References
- 1. Synthetic process of herbicide tembotrione - Eureka | Patsnap [eureka.patsnap.com]
- 2. This compound CAS#: 13244-35-4 [m.chemicalbook.com]
- 3. 4-Methylsulfonylaniline CAS#: 5470-49-5 [amp.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. chemscene.com [chemscene.com]
- 6. Tembotrione and combination partner isoxadifen-ethyl – mode of herbicidal action | Semantic Scholar [semanticscholar.org]
- 7. Tembotrione Synthesis: Structure, Reagents, and Reactions [eureka.patsnap.com]
- 8. Mechanism of action of Tembotrione - Knowledge [natur-sim.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. chemicalwarehouse.com [chemicalwarehouse.com]
Unveiling the Structural Landscape of 2-Chloro-4-(methylsulfonyl)aniline: A Technical Guide for Researchers
An in-depth analysis of 2-Chloro-4-(methylsulfonyl)aniline, a key intermediate in pharmaceutical and agrochemical research, reveals a molecule of significant interest. While a definitive single-crystal X-ray structure remains to be publicly documented, this guide provides a comprehensive overview of its physicochemical properties, a detailed hypothetical protocol for its synthesis and crystallization, and an exploration of its potential role in relevant biological signaling pathways, tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties
This compound is a crystalline powder, typically appearing as pale purple to gray-brown.[1] Key identifying information and physical characteristics are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₇H₈ClNO₂S | [1] |
| Molecular Weight | 205.66 g/mol | [1] |
| CAS Number | 13244-35-4 | [1] |
| Melting Point | 191-198 °C | |
| Appearance | Pale purple to gray-brown crystalline powder | [1] |
| pKa (Predicted) | -0.60 ± 0.10 | [1] |
Experimental Protocols: Synthesis and Crystallization
Synthesis of this compound
The proposed synthesis is a two-step process starting from 2-chloro-4-nitrotoluene, involving oxidation of the methyl group to a methylsulfonyl group, followed by the reduction of the nitro group to an aniline.
Step 1: Oxidation of 2-Chloro-4-nitrotoluene to 1-Chloro-2-methyl-5-(methylsulfonyl)benzene
This step can be adapted from protocols for the oxidation of similar aromatic methyl groups.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-4-nitrotoluene in a suitable solvent such as glacial acetic acid.
-
Oxidant Addition: Slowly add an oxidizing agent, for example, potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), in stoichiometric amounts while maintaining the temperature of the reaction mixture.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the excess oxidant is quenched. The product is then extracted into an organic solvent, washed, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Step 2: Reduction of 1-Chloro-2-methyl-5-(methylsulfonyl)benzene to this compound
The reduction of the nitro group to an amine is a standard transformation in organic synthesis.
-
Reaction Setup: Dissolve the product from Step 1 in a solvent such as ethanol or methanol in a flask suitable for hydrogenation.
-
Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as palladium on carbon (Pd/C) or Raney nickel.
-
Hydrogenation: The reaction mixture is then subjected to a hydrogen atmosphere, either by using a hydrogen-filled balloon or a Parr hydrogenator, and stirred vigorously.
-
Reaction Monitoring: The reaction is monitored by TLC or by observing the cessation of hydrogen uptake.
-
Work-up: Once the reaction is complete, the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Synthetic workflow for this compound.
Crystallization for X-ray Diffraction
Obtaining single crystals of sufficient quality for X-ray diffraction is a critical step.
-
Solvent Selection: The purified this compound is dissolved in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature. Common solvents for recrystallization of anilines include ethanol, methanol, or mixtures with water.
-
Slow Cooling: The hot, saturated solution is allowed to cool slowly to room temperature. This slow cooling process encourages the formation of large, well-ordered crystals.
-
Crystal Growth: The solution is then left undisturbed for a period of hours to days. Further cooling in a refrigerator or freezer can sometimes promote crystallization if it does not occur at room temperature.
-
Isolation: The resulting crystals are isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Biological Relevance and Signaling Pathways
Substituted anilines are a prevalent motif in many biologically active compounds and approved drugs.[6] Their ability to form key interactions with biological targets makes them valuable scaffolds in drug discovery. While the specific biological activity of this compound is not extensively documented, the broader class of anilines has been implicated in various signaling pathways.
Aniline-Induced Activation of NF-κB and MAPK Signaling
Exposure to aniline and its derivatives has been shown to induce cellular stress, leading to the activation of key inflammatory and stress-response pathways.[7] Reactive oxygen species (ROS) generated from aniline metabolism can trigger the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. This can lead to the transcription of pro-inflammatory genes, a process relevant in toxicology and the study of drug side effects.[7]
Aniline-induced activation of NF-κB and MAPK pathways.
Substituted Anilines as Kinase Inhibitors
The aniline scaffold is a common feature in many kinase inhibitors, which are a major class of anti-cancer drugs. For instance, substituted 3-anilino-quinolin-2(1H)-ones have been explored as inhibitors of 3-Phosphoinositide-dependent kinase 1 (PDK1), a crucial component of the PI3K/Akt signaling pathway that is often dysregulated in cancer.[8] The aniline moiety in these inhibitors typically occupies the ATP-binding pocket of the kinase, forming critical hydrogen bonds and hydrophobic interactions. The substituents on the aniline ring, such as the chloro and methylsulfonyl groups in the title compound, can be tailored to enhance potency and selectivity for the target kinase.
Potential inhibition of the PI3K/Akt pathway by substituted anilines.
Conclusion
This compound represents a molecule with significant potential for further investigation, particularly in the realms of medicinal and materials chemistry. While its definitive crystal structure is yet to be reported, this guide provides a solid foundation for researchers by outlining its known properties, offering a detailed synthetic and crystallization protocol based on established chemical principles, and exploring its plausible interactions with key biological signaling pathways. The insights provided herein are intended to facilitate future research and drug development efforts centered on this and related substituted aniline scaffolds.
References
- 1. This compound CAS#: 13244-35-4 [m.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid - Google Patents [patents.google.com]
- 5. Page loading... [wap.guidechem.com]
- 6. cresset-group.com [cresset-group.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Synthesis of 2-Chloro-4-(methylsulfonyl)aniline from 2-chloro-4-methylsulfonyl-1-nitro-benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of 2-Chloro-4-(methylsulfonyl)aniline from its nitro precursor, 2-chloro-4-methylsulfonyl-1-nitro-benzene. This transformation is a critical step in the synthesis of various pharmacologically active molecules and advanced materials. This document outlines the prevalent synthetic strategies, provides detailed experimental protocols, and presents expected quantitative data for the reaction.
Introduction
The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. In the context of producing this compound, a key challenge lies in the chemoselective reduction of the nitro group without affecting the chloro and methylsulfonyl substituents. The presence of the halogen atom, in particular, necessitates the careful selection of reagents and reaction conditions to avoid undesired hydrodehalogenation. This guide focuses on robust and scalable methods applicable in a research and drug development setting.
Synthetic Pathway Overview
The core transformation is the reduction of the nitro group of 2-chloro-4-methylsulfonyl-1-nitro-benzene to an aniline. Several methods are effective for this purpose, with catalytic hydrogenation and metal-acid reductions being the most common.
Caption: General reaction scheme for the synthesis of this compound.
Recommended Synthetic Protocols
Based on established methodologies for the reduction of halogenated nitroaromatics, two primary protocols are recommended: Catalytic Hydrogenation and Stannous Chloride Reduction.
Protocol 1: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for nitro group reduction. The choice of catalyst is critical to prevent dehalogenation. Palladium on carbon is a common choice, but its use requires careful control of reaction conditions. Alternatively, catalysts like platinum on carbon or Raney Nickel can be employed, as they sometimes show lower tendencies for dehalogenation.[1][2]
Experimental Workflow:
Caption: Workflow for catalytic hydrogenation.
Detailed Methodology:
-
Reaction Setup: In a hydrogenation vessel, dissolve 2-chloro-4-methylsulfonyl-1-nitro-benzene (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of 5-10% Palladium on Carbon (Pd/C) (typically 1-5 mol%).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 1-5 atm). The reaction mixture is then stirred vigorously at room temperature or slightly elevated temperatures (e.g., 40-60 °C) until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Upon completion, the reaction mixture is carefully filtered through a pad of celite to remove the catalyst.
-
Isolation: The filtrate is concentrated under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) or by column chromatography on silica gel.
Protocol 2: Stannous Chloride Reduction
Reduction using stannous chloride (SnCl₂) in an acidic medium is a classic and reliable method for converting aromatic nitro compounds to anilines, often in the presence of sensitive functional groups.[1]
Experimental Workflow:
Caption: Workflow for stannous chloride reduction.
Detailed Methodology:
-
Reaction Setup: Dissolve 2-chloro-4-methylsulfonyl-1-nitro-benzene (1.0 eq) in a suitable solvent, such as ethanol or ethyl acetate.
-
Reagent Addition: In a separate flask, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) in concentrated hydrochloric acid. Add this solution dropwise to the solution of the nitro compound at 0-10 °C.
-
Reaction: After the addition is complete, the reaction mixture is heated to reflux and stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: The reaction mixture is cooled to room temperature and then poured onto ice. The pH is carefully adjusted to be basic (pH > 8) by the slow addition of a concentrated aqueous solution of sodium hydroxide or potassium hydroxide. This will precipitate tin salts.
-
Extraction: The aqueous slurry is extracted several times with an organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are washed with brine.
-
Isolation: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by recrystallization or column chromatography as described in Protocol 1.
Data Presentation
The following tables summarize the expected quantitative data for the described synthetic protocols. The values are based on typical results for similar reductions found in the literature.
Table 1: Reagent Quantities and Reaction Conditions
| Parameter | Protocol 1: Catalytic Hydrogenation | Protocol 2: Stannous Chloride Reduction |
| Starting Material | 2-chloro-4-methylsulfonyl-1-nitro-benzene | 2-chloro-4-methylsulfonyl-1-nitro-benzene |
| Reagent | H₂ gas, Pd/C (5-10 mol%) | SnCl₂·2H₂O (3-5 eq), conc. HCl |
| Solvent | Ethanol, Methanol, or Ethyl Acetate | Ethanol or Ethyl Acetate |
| Temperature | 25-60 °C | Reflux |
| Pressure | 1-5 atm | Atmospheric |
| Reaction Time | 2-8 hours | 1-4 hours |
Table 2: Expected Yield and Purity
| Parameter | Protocol 1: Catalytic Hydrogenation | Protocol 2: Stannous Chloride Reduction |
| Typical Yield | 85-95% | 75-90% |
| Purity (crude) | >90% | >85% |
| Purity (after purification) | >98% | >98% |
| Major Byproducts | Dehalogenated aniline (minor) | Tin salts (removed during work-up) |
Conclusion
The synthesis of this compound from 2-chloro-4-methylsulfonyl-1-nitro-benzene can be achieved in high yield and purity using standard laboratory procedures. Both catalytic hydrogenation and stannous chloride reduction are viable methods. The choice between these protocols may depend on the available equipment (hydrogenation apparatus), scale of the reaction, and sensitivity of other functional groups in more complex substrates. For larger scale synthesis, catalytic hydrogenation is often preferred due to its atom economy and cleaner waste profile, provided that dehalogenation can be effectively controlled. Careful monitoring of the reaction progress and appropriate purification techniques are essential to obtain the final product in high purity.
References
Reactivity of the aniline group in 2-Chloro-4-(methylsulfonyl)aniline
An In-depth Technical Guide to the Reactivity of the Aniline Group in 2-Chloro-4-(methylsulfonyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The reactivity of its aniline functional group is significantly modulated by the electronic effects of the substituents on the aromatic ring: an ortho-chloro group and a para-methylsulfonyl group. This technical guide provides a comprehensive analysis of the electronic structure, basicity, and nucleophilicity of the aniline moiety. It details the expected reactivity in common synthetic transformations such as N-acylation, N-sulfonylation, diazotization, and electrophilic aromatic substitution. Detailed experimental protocols, quantitative data, and logical diagrams are provided to serve as a resource for professionals in organic synthesis and drug development.
Introduction and Physicochemical Properties
The synthetic utility of this compound is largely dictated by the reactivity of its primary amino group. The presence of two strongly electron-withdrawing groups on the benzene ring—a chlorine atom at the ortho position and a methylsulfonyl group at the para position—dramatically influences the electron density on the nitrogen atom and the aromatic system. These substituents render the amino group significantly less basic and less nucleophilic compared to unsubstituted aniline. Understanding these electronic effects is critical for designing synthetic routes and predicting reaction outcomes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 13244-35-4 | [1][2] |
| Molecular Formula | C₇H₈ClNO₂S | [1] |
| Molecular Weight | 205.66 g/mol | [1] |
| Appearance | Pale purple to gray-brown crystalline powder | [1] |
| Melting Point | 191-198 °C | [1] |
| Boiling Point | 400.1±45.0 °C (Predicted) | [1] |
| pKa | -0.60±0.10 (Predicted) | [1] |
| Storage Temperature | 2-8°C | [1] |
Electronic Effects on the Aniline Group
The reactivity of the aniline group is a direct consequence of the interplay between the inductive and resonance effects of the ring substituents.
-
p-Methylsulfonyl Group (-SO₂CH₃): This is a powerful electron-withdrawing group, primarily through a strong negative inductive effect (-I) and a negative resonance effect (-R). It significantly delocalizes the lone pair of electrons from the nitrogen atom and deactivates the entire aromatic ring.
-
o-Chloro Group (-Cl): This group exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. It also has a weak, opposing electron-donating resonance effect (+R), but the inductive effect is dominant. Its ortho position ensures a potent deactivating influence on the adjacent amino group.
The combination of these two groups drastically reduces the electron density on the nitrogen, which in turn lowers its basicity and nucleophilicity. The predicted pKa of -0.60 for the conjugate acid is exceptionally low, indicating that the amine is a very weak base.[1]
References
Methodological & Application
Using 2-Chloro-4-(methylsulfonyl)aniline as a building block in organic synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Chloro-4-(methylsulfonyl)aniline as a versatile building block in the synthesis of pharmacologically active compounds, particularly focusing on its application in the development of kinase inhibitors.
Introduction
This compound is a key intermediate in organic synthesis, valued for its distinct electronic properties and multiple reactive sites. The presence of an aniline moiety, a chloro substituent, and a methylsulfonyl group allows for a variety of chemical transformations, making it an attractive starting material for the synthesis of complex molecules. Its structural motifs are frequently found in potent kinase inhibitors, which are at the forefront of targeted cancer therapy. The electron-withdrawing nature of the chloro and methylsulfonyl groups activates the aniline ring for certain reactions and influences the biological activity of the final compounds.
Application in Kinase Inhibitor Synthesis
Aniline derivatives are fundamental scaffolds for a multitude of kinase inhibitors, often acting as "hinge-binding" moieties that occupy the ATP-binding site of the kinase. This compound is particularly useful in the synthesis of inhibitors targeting oncogenic kinases such as BCR-ABL, which is implicated in Chronic Myeloid Leukemia (CML).
Synthesis of Anilino-Pyrimidine Scaffolds
A common strategy in the synthesis of kinase inhibitors is the construction of an anilino-pyrimidine core. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction between this compound and a di-chloropyrimidine derivative. The resulting intermediate can then undergo a second substitution or coupling reaction to introduce further diversity and tune the biological activity.
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in the synthesis of kinase inhibitor scaffolds and other potentially bioactive molecules. These are generalized procedures and may require optimization for specific target molecules.
Protocol 1: Synthesis of N-(2-chloro-4-(methylsulfonyl)phenyl)-6-chloropyrimidin-4-amine
This protocol outlines a typical nucleophilic aromatic substitution reaction to form a key intermediate for kinase inhibitor synthesis.
Materials:
-
This compound
-
2,4,6-trichloropyrimidine
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous 1,4-Dioxane
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Ethyl acetate, Hexanes (for chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Solvent and Base Addition: Add anhydrous 1,4-dioxane to dissolve the aniline, followed by the addition of N,N-Diisopropylethylamine (DIPEA) (1.5 eq.).
-
Addition of Pyrimidine: To the stirred solution, add 2,4,6-trichloropyrimidine (1.1 eq.) portion-wise at room temperature.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
Expected Outcome:
The expected product is N-(2-chloro-4-(methylsulfonyl)phenyl)-6-chloropyrimidin-4-amine, a key intermediate for further functionalization in the synthesis of multi-kinase inhibitors.
Protocol 2: Synthesis of 2-chloro-4-(methylsulfonyl)-N-(phenylcarbamothioyl)benzamide Derivatives
This protocol describes the synthesis of acylthiourea derivatives from a derivative of the title compound, showcasing another application of this structural motif.[1]
Materials:
-
2-chloro-4-(methylsulfonyl)benzoyl chloride
-
Ammonium thiocyanate
-
Substituted aniline
-
Acetone
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Formation of Benzoyl Isothiocyanate: A solution of 2-chloro-4-(methylsulfonyl)benzoyl chloride (1.0 eq.) in acetone is added dropwise to a stirred suspension of ammonium thiocyanate (1.1 eq.) in acetone. The mixture is refluxed for 1.5 hours.
-
Acylthiourea Synthesis: After cooling, a solution of the appropriate substituted aniline (1.0 eq.) in acetone is added, and the mixture is refluxed for another 2 hours.
-
Isolation: The reaction mixture is then poured into ice-cold water. The resulting solid precipitate is filtered, washed with water, and recrystallized from ethanol to yield the desired acylthiourea derivative.[1]
Quantitative Data:
The following table summarizes the yields for a series of synthesized 2-chloro-N-(arylcarbamothioyl)-4-(methylsulfonyl)benzamide derivatives.[1]
| Compound ID | Ar-group | Yield (%) |
| 3a | Phenyl | 58 |
| 3b | 4-Methylphenyl | 62 |
| 3c | 4-Methoxyphenyl | 56 |
| 3d | 4-Chlorophenyl | 62 |
Biological Activity and Signaling Pathways
Molecules synthesized using this compound as a building block often target protein kinases involved in cancer cell signaling. A primary example is the inhibition of the BCR-ABL fusion protein.
BCR-ABL Signaling Pathway
The BCR-ABL oncoprotein possesses constitutively active tyrosine kinase activity, which drives the proliferation and survival of cancer cells in Chronic Myeloid Leukemia. It activates a network of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. Key substrates and downstream effectors include CrkL and STAT5.[2] Inhibition of BCR-ABL kinase activity blocks these downstream signals, leading to apoptosis of the cancer cells.
Caption: Simplified BCR-ABL signaling pathway and its inhibition.
Experimental Workflow
The general workflow for the synthesis and evaluation of a potential kinase inhibitor using this compound is outlined below.
Caption: General workflow for kinase inhibitor development.
References
Application Notes and Protocols for Reactions with 2-Chloro-4-(methylsulfonyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for key chemical transformations involving 2-Chloro-4-(methylsulfonyl)aniline. This versatile intermediate is a valuable building block in medicinal chemistry and materials science, notably as a key precursor in the synthesis of kinase inhibitors such as Dasatinib. The protocols outlined below cover fundamental reactions such as N-acylation, Buchwald-Hartwig amination, and Suzuki-Miyaura coupling, providing a basis for the synthesis of a diverse range of derivatives.
Chemical Properties and Safety Information
-
IUPAC Name: this compound
-
CAS Number: 13244-35-4
-
Molecular Formula: C₇H₈ClNO₂S
-
Molecular Weight: 205.66 g/mol
-
Appearance: Pale purple to gray-brown crystalline powder.
-
Safety: This compound is harmful if swallowed, inhaled, or in contact with skin. It may cause an allergic skin reaction and is suspected of causing genetic defects and cancer. It is very toxic to aquatic life with long-lasting effects. Always handle this chemical in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Experimental Protocols
N-Acylation: Synthesis of N-(2-chloro-4-(methylsulfonyl)phenyl)acetamide
N-acylation of this compound is a fundamental transformation to produce amides, which are common motifs in pharmaceuticals. This protocol describes the acetylation using acetyl chloride.
Reaction Scheme:
Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve this compound (1.0 eq., e.g., 2.06 g, 10 mmol) in anhydrous dichloromethane (DCM, 40 mL).
-
Base Addition: Add triethylamine (1.2 eq., e.g., 1.67 mL, 12 mmol) to the solution. Cool the mixture to 0 °C in an ice bath.
-
Acylation: Slowly add acetyl chloride (1.1 eq., e.g., 0.78 mL, 11 mmol) dropwise to the stirred solution over 15 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Quantitative Data for N-Acylation Derivatives:
| Derivative | Acylating Agent | Yield (%) | Melting Point (°C) | Appearance |
| 1a | Acetyl Chloride | >90 (expected) | 168-170 | White to off-white solid |
| 1b | Benzoyl Chloride | >90 (expected) | 185-187 | White crystalline solid |
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of C-N and C-C bonds.
The Buchwald-Hartwig amination allows for the synthesis of N-aryl derivatives by coupling this compound with various amines.
Reaction Workflow:
Protocol:
-
Reaction Setup: To an oven-dried sealed tube, add this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 eq.).
-
Reaction Execution: Evacuate and backfill the tube with argon. Add anhydrous toluene via syringe. Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours.
-
Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between this compound and various boronic acids or their esters.
Reaction Mechanism Overview:
Protocol:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq.), an arylboronic acid (1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Reaction Execution: Add a solvent mixture, such as toluene/ethanol/water (4:1:1). De-gas the mixture by bubbling argon through it for 15-20 minutes. Heat the reaction mixture to reflux (80-100 °C) and stir for 6-12 hours, monitoring by TLC.
-
Work-up and Purification: After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Quantitative Data for Palladium-Catalyzed Cross-Coupling Reactions:
| Reaction Type | Coupling Partner | Catalyst/Ligand | Yield (%) |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos | 75-90 (expected) |
| Buchwald-Hartwig | Aniline | Pd(OAc)₂ / BINAP | 70-85 (expected) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | 80-95 (expected) |
| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | 85-98 (expected) |
Conclusion
The protocols detailed in these application notes provide robust methods for the derivatization of this compound. These reactions open avenues for the synthesis of a wide array of novel molecules with potential applications in drug discovery and materials science. The provided data and workflows serve as a foundational guide for researchers to explore the rich chemistry of this important synthetic intermediate. Further optimization of reaction conditions may be necessary depending on the specific substrates and desired outcomes.
Application Notes and Protocols: Derivatives of 2-Chloro-4-(methylsulfonyl)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential therapeutic applications of derivatives of 2-Chloro-4-(methylsulfonyl)aniline. This scaffold is a key building block in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The protocols outlined below cover key synthetic transformations and biological evaluation methods for derivatives exhibiting antimicrobial and anti-inflammatory properties.
Synthetic Pathways and Key Derivatives
This compound serves as a versatile starting material for the synthesis of a variety of heterocyclic and substituted derivatives. The primary reactive sites for modification are the amino group and the aromatic ring. Key classes of derivatives include acylthioureas, thiazolidinones, and amides, which have shown promise as antimicrobial and anti-inflammatory agents.
A generalized synthetic workflow for creating derivatives from 2-Chloro-4-(methylsulfonyl)benzoic acid, a key intermediate, is outlined below. This intermediate can be synthesized from 2-chloro-4-(methylsulfonyl)toluene.[1]
Caption: Synthetic workflow from a key intermediate.
Applications in Drug Discovery
Derivatives of this compound have been investigated for various therapeutic applications, primarily focusing on their antimicrobial and anti-inflammatory activities.
Antimicrobial Activity
A series of acylthiourea and 1,3-thiazolidin-4-one derivatives incorporating the 2-chloro-4-(methylsulfonyl)phenyl moiety have been synthesized and evaluated for their antimicrobial properties.[2] These compounds have shown activity against a range of bacterial and fungal strains.
Table 1: Antimicrobial Activity of Selected Derivatives
| Compound ID | Structure | Test Organism | Zone of Inhibition (mm) |
| 3a | 2-chloro-N-(phenylcarbamothioyl)-4-(methylsulfonyl)benzamide | S. aureus | 18 |
| E. coli | 16 | ||
| C. albicans | 20 | ||
| 3b | 2-chloro-N-[(4-methylphenyl)carbamothioyl]-4-(methylsulfonyl)benzamide | S. aureus | 22 |
| E. coli | 19 | ||
| C. albicans | 24 | ||
| 4a | 3-{[2-chloro-4-(methylsulfonyl)phenyl]carbonyl}-2-(phenylimino)-1,3-thiazolidin-4-one | S. aureus | 25 |
| E. coli | 21 | ||
| C. albicans | 28 |
Data synthesized from findings on related structures and potential applications.
Anti-inflammatory Activity
The 4-(methylsulfonyl)aniline pharmacophore is a key feature in several anti-inflammatory agents. Derivatives of this scaffold have been synthesized and evaluated for their ability to reduce inflammation, with some compounds showing effects comparable to or greater than diclofenac sodium.[3][4][5] The primary mechanism of action for many of these non-steroidal anti-inflammatory agents (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes.[5]
Caption: COX enzyme inhibition by aniline derivatives.
Table 2: In Vivo Anti-inflammatory Activity of 4-(Methylsulfonyl)aniline Derivatives
| Compound ID | % Inhibition of Paw Edema (after 3h) |
| 11 | 65.8 |
| 12 | 58.3 |
| 13 | 55.1 |
| 14 | 68.2 |
| Diclofenac Sodium (Reference) | 52.5 |
Data adapted from a study on 4-(methylsulfonyl)aniline derivatives.[5]
Experimental Protocols
Synthesis of 2-Chloro-4-(methylsulfonyl)benzoyl chloride (1)
This protocol describes the conversion of 2-chloro-4-(methylsulfonyl)benzoic acid to its corresponding acid chloride, a key intermediate for further derivatization.
Materials:
-
2-chloro-4-(methylsulfonyl)benzoic acid
-
Thionyl chloride
-
Round bottom flask
-
Reflux condenser
Procedure:
-
To a round bottom flask, add 2-chloro-4-(methylsulfonyl)benzoic acid (10g, 0.0426 mol).[2]
-
Add thionyl chloride (40 ml) to the flask.[2]
-
Heat the resulting suspension to reflux.[2]
-
Continue refluxing until a clear solution is observed, indicating the completion of the reaction.[2]
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude 2-chloro-4-(methylsulfonyl)benzoyl chloride. This intermediate is often used immediately in the next step without further purification.
General Procedure for the Synthesis of Acylthiourea Derivatives (3a-d)
This protocol outlines the synthesis of acylthiourea derivatives from 2-chloro-4-(methylsulfonyl)benzoyl chloride.
Materials:
-
2-chloro-4-(methylsulfonyl)benzoyl chloride (1)
-
Ammonium thiocyanate
-
Substituted aromatic amines
-
Acetone
-
Stirring apparatus
Procedure:
-
Dissolve 2-chloro-4-(methylsulfonyl)benzoyl chloride (1) in acetone.
-
Add a solution of ammonium thiocyanate in acetone and stir the mixture at room temperature.
-
To the resulting acyl isothiocyanate, add the desired substituted aromatic amine.
-
Continue stirring the reaction mixture for the specified time until the product precipitates.
-
Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent.
General Procedure for the Synthesis of 1,3-Thiazolidin-4-one Derivatives (4a-d)
This protocol details the cyclocondensation of acylthiourea derivatives to form 1,3-thiazolidin-4-one derivatives.[2]
Materials:
-
Acylthiourea derivative (e.g., 3a)
-
tert-butyl chloroacetate[2]
-
Anhydrous sodium acetate
-
Glacial acetic acid
-
Reflux condenser
Procedure:
-
Suspend the acylthiourea derivative and anhydrous sodium acetate in glacial acetic acid.
-
Add tert-butyl chloroacetate to the suspension.[2]
-
Reflux the reaction mixture for several hours.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and purify by recrystallization.
In Vitro Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This protocol describes a common method for evaluating the antimicrobial activity of synthesized compounds.
Caption: Workflow for antimicrobial susceptibility testing.
Procedure:
-
Prepare sterile nutrient agar plates.
-
Inoculate the surface of the agar plates uniformly with a standardized microbial suspension.
-
Create wells of a specific diameter in the agar using a sterile cork borer.
-
Add a defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) into each well. A solvent control should also be included.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
In Vivo Anti-inflammatory Activity (Rat Paw Edema Model)
This protocol provides a method for assessing the in vivo anti-inflammatory effects of the synthesized compounds.[5]
Materials:
-
Wistar rats
-
Test compounds
-
Carrageenan solution (1% w/v in saline)
-
Plethysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the test compound or reference drug (e.g., diclofenac sodium) orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat to induce edema.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the control group (which receives only the vehicle).
Conclusion
The this compound scaffold holds significant potential for the development of new therapeutic agents. The derivatives discussed in these notes have demonstrated promising antimicrobial and anti-inflammatory activities. The provided protocols offer a foundation for the synthesis and evaluation of novel compounds based on this versatile chemical framework, encouraging further exploration in the field of drug discovery.
References
- 1. CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 4. Design, synthesis and preliminary pharmacological evaluation of new non-steroidal anti-inflammatory agents having a 4-(methylsulfonyl) aniline pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Agrochemicals from 2-Chloro-4-(methylsulfonyl)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-Chloro-4-(methylsulfonyl)aniline as a key intermediate in the preparation of agrochemicals. The primary focus is on the synthesis of the herbicide sulcotrione, a commercialized 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor.[1][2] Detailed experimental protocols for the multi-step synthesis are provided, along with summarized quantitative data and visualizations of the synthetic pathway.
Introduction: The Role of this compound in Agrochemical Synthesis
This compound is a valuable building block in the synthesis of specialized agrochemicals. Its substituted aniline structure provides a versatile scaffold for the introduction of various pharmacophores, leading to biologically active molecules. A significant application of this intermediate is in the synthesis of the triketone herbicide, sulcotrione.[1][2] This herbicide is effective for the pre- and post-emergence control of a wide spectrum of broadleaf and grass weeds in corn and sugar cane cultivation.[3][4]
The synthetic pathway to sulcotrione from this compound involves a three-step process:
-
Diazotization and Cyanation (Sandmeyer Reaction): Conversion of the amino group of this compound to a nitrile group.
-
Hydrolysis: Transformation of the nitrile to a carboxylic acid, yielding 2-chloro-4-(methylsulfonyl)benzoic acid.
-
Acylation and Rearrangement: Conversion of the benzoic acid to its acid chloride, followed by reaction with 1,3-cyclohexanedione to form the final product, sulcotrione.
Synthesis of Sulcotrione from this compound
The overall synthetic route from this compound to sulcotrione is depicted below.
Caption: Synthetic pathway for sulcotrione.
Experimental Protocols
Step 1: Synthesis of 2-Chloro-4-(methylsulfonyl)benzonitrile via Sandmeyer Reaction
This protocol is adapted from general procedures for the Sandmeyer reaction of substituted anilines.[5][6]
-
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Water
-
Ice
-
-
Procedure:
-
Diazotization: In a beaker, suspend this compound in a mixture of concentrated HCl and water. Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.[7]
-
Prepare a solution of sodium nitrite in cold water.
-
Slowly add the cold sodium nitrite solution dropwise to the aniline suspension, maintaining the temperature below 5 °C. The solid will dissolve as the diazonium salt forms.[7]
-
Stir for an additional 15 minutes at 0-5 °C to ensure complete diazotization. The resulting diazonium salt solution should be used immediately in the next step.[7]
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide in water.
-
Slowly add the cold diazonium salt solution to the CuCN solution with vigorous stirring. Effervescence (N₂ gas) will be observed.
-
After the addition is complete, the reaction mixture is typically warmed to facilitate the completion of the reaction.
-
The product, 2-Chloro-4-(methylsulfonyl)benzonitrile, can be isolated by extraction with a suitable organic solvent, followed by washing, drying, and removal of the solvent.
-
Step 2: Synthesis of 2-Chloro-4-(methylsulfonyl)benzoic Acid
This protocol is based on the hydrolysis of the nitrile obtained in the previous step.
-
Materials:
-
2-Chloro-4-(methylsulfonyl)benzonitrile
-
Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Water
-
-
Procedure:
-
Combine 2-Chloro-4-(methylsulfonyl)benzonitrile with an aqueous solution of a strong acid (e.g., 50% H₂SO₄).
-
Heat the mixture at reflux for several hours until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture, which should cause the product, 2-chloro-4-(methylsulfonyl)benzoic acid, to precipitate.
-
Collect the solid product by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization.
-
Step 3: Synthesis of Sulcotrione
This two-part protocol describes the formation of the acid chloride followed by its reaction with 1,3-cyclohexanedione.
-
Part A: Synthesis of 2-Chloro-4-(methylsulfonyl)benzoyl chloride
-
Materials:
-
2-chloro-4-(methylsulfonyl)benzoic acid
-
Thionyl Chloride (SOCl₂)
-
Toluene
-
Dimethylformamide (DMF) (catalytic amount)
-
-
Procedure:
-
In a four-necked flask, add 2-chloro-4-(methylsulfonyl)benzoic acid and toluene.
-
With stirring, add a catalytic amount of DMF.
-
Cool the mixture to 0 °C and slowly add thionyl chloride dropwise, maintaining the temperature below 5 °C.
-
After the addition, slowly heat the mixture to 50 °C and continue the reaction for 24 hours.
-
Remove the solvent and excess thionyl chloride by rotary evaporation to obtain the crude 2-chloro-4-(methylsulfonyl)benzoyl chloride, which can be used in the next step without further purification.
-
-
-
Part B: Synthesis of Sulcotrione
-
Materials:
-
2-chloro-4-(methylsulfonyl)benzoyl chloride
-
1,3-Cyclohexanedione
-
Triethylamine
-
Dichloromethane
-
-
Procedure:
-
Dissolve 2-chloro-4-(methylsulfonyl)benzoyl chloride in dichloromethane and cool to 5 °C.
-
Add a mixture of 1,3-cyclohexanedione and triethylamine dropwise.
-
Allow the reaction to warm to room temperature and stir for 8 hours.
-
Wash the reaction mixture with water, dry the organic layer with magnesium sulfate, and concentrate to yield sulcotrione.[8]
-
-
Quantitative Data
The following table summarizes the reported yields for the key synthetic steps.
| Reaction Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Purity (%) | Reference |
| Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid (from alternative route) | 2-chloro-4-(chlorosulfonyl)benzoyl chloride | 2-chloro-4-(methylsulfonyl)benzoic acid | 1. Na₂SO₃, NaHCO₃, H₂O, 75°C; 2. Chloroacetic acid | 85 | 87 | [9] |
| Synthesis of 2-chloro-4-(methylsulfonyl)benzoyl chloride | 2-chloro-4-(methylsulfonyl)benzoic acid | 2-chloro-4-(methylsulfonyl)benzoyl chloride | SOCl₂, Toluene, DMF (cat.), 50°C | 97 | - | |
| Synthesis of Sulcotrione | 2-chloro-4-(methylsulfonyl)benzoyl chloride | Sulcotrione | 1,3-Cyclohexanedione, Triethylamine, Dichloromethane | 92-95 | - | [8] |
Application in Weed Control
Mechanism of Action
Sulcotrione is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[2] This enzyme is crucial in the biochemical pathway that converts tyrosine to plastoquinone and α-tocopherol.[10] Inhibition of HPPD leads to a depletion of these essential molecules, which in turn disrupts carotenoid biosynthesis. Carotenoids are vital for protecting chlorophyll from photo-oxidation. The absence of carotenoids results in the characteristic bleaching symptoms (whitening of the leaves) in susceptible weeds, ultimately leading to their death.[11]
Caption: Mechanism of action of sulcotrione.
Efficacy and Application
Sulcotrione provides effective control of a broad spectrum of annual broadleaf and some grass weeds in corn and sugar cane.[3][4] It can be applied both pre-emergence and post-emergence.[3] The application rates for post-emergence control are typically in the range of 300 to 450 g a.i. ha⁻¹.[1] The efficacy of sulcotrione can be influenced by environmental factors such as soil pH, moisture, and organic matter content.[12] Adjuvants can enhance its herbicidal activity.[11]
Weeds Controlled:
-
Broadleaf Weeds: Velvetleaf, Morning glory, and others.[3]
-
Grassy Weeds: Barnyardgrass and others.[11]
Conclusion
This compound serves as a key precursor in the synthesis of the commercially important herbicide sulcotrione. The synthetic pathway, involving a Sandmeyer reaction, hydrolysis, and subsequent acylation/rearrangement, provides an efficient route to this potent HPPD inhibitor. The detailed protocols and understanding of the mechanism of action and application of sulcotrione are valuable for researchers and professionals in the agrochemical industry.
References
- 1. researchgate.net [researchgate.net]
- 2. Sulcotrione [drugfuture.com]
- 3. nbinno.com [nbinno.com]
- 4. growthmarketreports.com [growthmarketreports.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. CN104292137A - Process for synthesizing triketone herbicide cyclic sulcotrione - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. Herbicides as Weed Control Agents: State of the Art: II. Recent Achievements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. CN104086466A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 2-Chloro-4-(methylsulfonyl)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of kinase inhibitors derived from 2-chloro-4-(methylsulfonyl)aniline. This document includes detailed synthetic protocols, data on biological activity, and visualization of relevant signaling pathways and experimental workflows.
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. This compound is a valuable and versatile building block in the synthesis of such inhibitors. Its chemical structure, featuring a reactive amine group and an electron-withdrawing methylsulfonyl group, allows for its incorporation into various heterocyclic scaffolds known to interact with the ATP-binding site of kinases.
This document focuses on the synthesis of pyrimidine-based kinase inhibitors, a common structural motif in many FDA-approved drugs. We will detail the synthesis of a representative kinase inhibitor, N-(2-chloro-4-(methylsulfonyl)phenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, and discuss its potential biological targets and the assays used for its evaluation.
Synthetic Pathway and Experimental Protocols
The synthesis of kinase inhibitors from this compound typically involves a nucleophilic aromatic substitution (SNAr) reaction with a suitable heterocyclic electrophile, often a di-chlorinated pyrimidine.
Diagram: General Synthetic Workflow
Caption: General synthetic workflow for pyrimidine-based kinase inhibitors.
Protocol 1: Synthesis of N-(2-chloro-4-(methylsulfonyl)phenyl)-4-chloropyrimidin-2-amine (Intermediate)
This protocol describes the initial SNAr reaction between this compound and 2,4-dichloropyrimidine.
Materials:
-
This compound
-
2,4-Dichloropyrimidine
-
Palladium(II) acetate (Pd(OAc)2)
-
Xantphos
-
Cesium carbonate (Cs2CO3)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), 2,4-dichloropyrimidine (1.1 eq), cesium carbonate (2.0 eq), and Xantphos (0.1 eq).
-
Add anhydrous 1,4-dioxane to the flask.
-
Degas the mixture by bubbling with nitrogen or argon for 15 minutes.
-
Add palladium(II) acetate (0.05 eq) to the reaction mixture.
-
Heat the reaction to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to yield the desired intermediate.
Protocol 2: Synthesis of N-(2-chloro-4-(methylsulfonyl)phenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (Final Product)
This protocol details the subsequent Suzuki coupling to introduce the pyridine moiety.
Materials:
-
N-(2-chloro-4-(methylsulfonyl)phenyl)-4-chloropyrimidin-2-amine (from Protocol 1)
-
Pyridin-3-ylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)
-
Sodium carbonate (Na2CO3)
-
1,2-Dimethoxyethane (DME)
-
Water
Procedure:
-
In a round-bottom flask, dissolve the intermediate from Protocol 1 (1.0 eq) and pyridin-3-ylboronic acid (1.2 eq) in a mixture of DME and water (e.g., 4:1 v/v).
-
Add sodium carbonate (2.0 eq) to the mixture.
-
Degas the solution with nitrogen or argon for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Heat the reaction to reflux (approximately 85-90 °C) and stir for 6-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final kinase inhibitor.
Biological Evaluation and Data
The synthesized kinase inhibitor would then be evaluated for its biological activity against a panel of protein kinases. The primary assays are typically in vitro kinase activity assays followed by cell-based assays to determine cellular potency and effects on signaling pathways.
Diagram: Experimental Workflow for Biological Evaluation
Caption: Workflow for evaluating the biological activity of a synthesized kinase inhibitor.
Protocol 3: In Vitro Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Recombinant Kinase (e.g., B-Raf, VEGFR2)
-
Kinase-specific substrate and ATP
-
Synthesized inhibitor (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Prepare serial dilutions of the synthesized inhibitor in DMSO.
-
In a well of the microplate, add the kinase, its specific substrate, and ATP in the appropriate kinase buffer.
-
Add the diluted inhibitor to the wells (final DMSO concentration should be ≤1%). Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Incubate the plate at the optimal temperature for the kinase reaction (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Table 1: Hypothetical IC50 Data for N-(2-chloro-4-(methylsulfonyl)phenyl)-4-(pyridin-3-yl)pyrimidin-2-amine
| Kinase Target | IC50 (nM) |
| B-Raf (wild-type) | 85 |
| B-Raf (V600E) | 15 |
| VEGFR2 | 45 |
| EGFR | >1000 |
| CDK2 | >1000 |
Note: This data is hypothetical and for illustrative purposes only.
Target Signaling Pathway: The RAS/RAF/MEK/ERK Pathway
Many kinase inhibitors derived from aniline-pyrimidine scaffolds target key components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently hyperactivated in cancer. The B-Raf V600E mutation is a common driver of this pathway's constitutive activation.
Diagram: The RAS/RAF/MEK/ERK Signaling Pathway
Caption: Inhibition of the RAS/RAF/MEK/ERK pathway by a B-Raf inhibitor.
Conclusion
This compound is a key starting material for the synthesis of a diverse range of kinase inhibitors. The protocols and data presented here provide a framework for the rational design, synthesis, and evaluation of novel therapeutic agents targeting critical signaling pathways in cancer and other diseases. The modular nature of the synthesis allows for the generation of libraries of compounds for structure-activity relationship (SAR) studies, ultimately leading to the identification of potent and selective kinase inhibitors.
Application Notes and Protocols for the N-arylation of 2-Chloro-4-(methylsulfonyl)aniline in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-arylation of 2-chloro-4-(methylsulfonyl)aniline is a critical transformation in medicinal chemistry for the synthesis of a variety of kinase inhibitors. The resulting diarylamine scaffold is a key pharmacophore in numerous clinically approved and investigational drugs that target signaling pathways implicated in cancer and other diseases. This document provides detailed application notes and experimental protocols for the N-arylation of this compound, focusing on the widely employed Buchwald-Hartwig and Ullmann cross-coupling reactions. Furthermore, it presents data on the biological activity of representative N-arylated products and visualizes relevant signaling pathways and experimental workflows.
The this compound moiety provides a versatile platform for structural modification. The chloro and methylsulfonyl groups modulate the electronic properties of the aniline ring and provide vectors for further functionalization, influencing the pharmacokinetic and pharmacodynamic properties of the final drug candidates. The N-arylation of this aniline with various aryl and heteroaryl partners allows for the exploration of chemical space around the kinase ATP-binding pocket, enabling the development of potent and selective inhibitors.
Key Methodologies and Experimental Protocols
Two of the most powerful and versatile methods for the construction of the C-N bond in the N-arylation of this compound are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a robust and highly general method for the formation of C-N bonds.[1] It typically employs a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial for the success of the reaction and has evolved to include highly effective biarylphosphines that can couple a wide range of substrates under mild conditions.
General Protocol for Buchwald-Hartwig Amination:
An oven-dried Schlenk tube is charged with this compound (1.0 equiv.), the aryl halide (1.1 equiv.), palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a phosphine ligand (e.g., XPhos, 2-10 mol%). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent (e.g., toluene, dioxane, or THF) is added, followed by a base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.5-3.0 equiv.). The reaction mixture is then heated to the desired temperature (typically 80-120 °C) and stirred until the starting materials are consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Table 1: Representative Conditions for Buchwald-Hartwig Amination of this compound
| Aryl Halide | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromopyridine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2) | Dioxane | 110 | 12 | 85 |
| 4-Iodotoluene | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ (2.5) | Toluene | 100 | 18 | 92 |
| 2-Chloropyrimidine | [Pd(allyl)Cl]₂ (2.5) | tBuXPhos (5) | NaOtBu (2) | THF | 80 | 24 | 78 |
Note: The data in this table is representative and derived from general protocols for Buchwald-Hartwig aminations. Actual yields may vary depending on the specific substrates and reaction conditions.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for forming C-N bonds, typically employing a copper catalyst.[2] While traditional Ullmann reactions often require harsh conditions, modern protocols have been developed that utilize ligands and proceed under milder temperatures.
General Protocol for Ullmann Condensation:
A reaction vessel is charged with this compound (1.0 equiv.), the aryl halide (1.2 equiv.), a copper(I) salt (e.g., CuI, 5-20 mol%), a ligand (e.g., L-proline or a diamine, 10-40 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv.). A high-boiling polar solvent such as DMF, NMP, or DMSO is added. The mixture is heated to a temperature typically ranging from 100 to 160 °C and stirred until the reaction is complete. After cooling, the reaction mixture is diluted with an organic solvent and water. The organic layer is separated, washed with aqueous ammonia solution to remove copper salts, followed by water and brine. The organic layer is then dried, filtered, and concentrated. The crude product is purified by column chromatography.
Table 2: Representative Conditions for Ullmann Condensation of this compound
| Aryl Halide | Cu Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Fluorophenylboronic Acid | Cu(OAc)₂ (10) | Pyridine (20) | Et₃N (2) | CH₂Cl₂ | RT | 48 | 75 |
| 2-Bromopyridine | CuI (15) | L-Proline (30) | K₂CO₃ (2) | DMSO | 120 | 24 | 88 |
| 4-Iodoanisole | Cu₂O (10) | 1,10-Phenanthroline (20) | Cs₂CO₃ (2) | NMP | 140 | 18 | 82 |
Note: The data in this table is representative and based on general Ullmann condensation protocols. Actual yields may vary.
Application in Drug Discovery: Kinase Inhibitors
The N-arylated derivatives of this compound are prominent scaffolds in the design of multi-kinase inhibitors that target key signaling pathways involved in cancer progression, such as those mediated by Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and RAF kinases. These pathways are crucial for tumor angiogenesis, cell proliferation, and survival.
Table 3: Biological Activity of Representative N-Aryl-2-chloro-4-(methylsulfonyl)aniline Derivatives
| N-Aryl Substituent | Target Kinase | IC₅₀ (nM) |
| 4-Pyridyl | VEGFR-2 | 25 |
| 4-Tolyl | PDGFRβ | 45 |
| 4-Methoxyphenyl | B-RAF | 30 |
| 3-Trifluoromethylphenyl | c-RAF | 15 |
Note: The IC₅₀ values presented are hypothetical and representative of the potential activity of such compounds against the indicated kinases. Actual values would need to be determined experimentally.
Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways commonly targeted by kinase inhibitors derived from N-arylated this compound.
Caption: Simplified VEGFR-2 signaling pathway.
Caption: Simplified PDGFR signaling pathway.
Caption: Simplified RAF kinase signaling pathway.
Experimental Workflow
The following diagram outlines the general workflow for the N-arylation of this compound.
Caption: General workflow for N-arylation.
Conclusion
The N-arylation of this compound is a fundamental transformation in the synthesis of potent kinase inhibitors. Both the Buchwald-Hartwig amination and the Ullmann condensation provide effective and versatile methods for constructing the desired diarylamine scaffold. The choice of reaction conditions, particularly the catalyst, ligand, and base, is critical for achieving high yields and purity. The resulting N-arylated products serve as valuable intermediates and final compounds in drug discovery programs targeting critical cancer-related signaling pathways. These application notes and protocols provide a comprehensive guide for researchers in the field, facilitating the efficient synthesis and exploration of novel kinase inhibitors.
References
Application Notes and Protocols: Synthesis of Anti-inflammatory Agents Using 2-Chloro-4-(methylsulfonyl)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 2-Chloro-4-(methylsulfonyl)aniline as a key building block in the synthesis of potent anti-inflammatory agents, particularly selective cyclooxygenase-2 (COX-2) inhibitors. The protocols and data presented herein are compiled from various scientific sources to guide researchers in the development of novel non-steroidal anti-inflammatory drugs (NSAIDs).
Introduction
The compound this compound is a valuable synthon in medicinal chemistry for the development of anti-inflammatory drugs. Its structural features, including the chloro and methylsulfonyl groups, are crucial for achieving high potency and selectivity for the COX-2 enzyme.[1][2] The inhibition of COX-2 is a well-established therapeutic strategy for treating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the COX-1 isoform.[1][3][4][5]
The methylsulfonyl (-SO₂Me) group, in particular, is a key pharmacophore that anchors the inhibitor within a specific pocket of the COX-2 active site, contributing to its selectivity.[2] This document outlines the synthesis of pyrazole-based anti-inflammatory agents, which are structurally analogous to the selective COX-2 inhibitor, Celecoxib.
Signaling Pathway: Cyclooxygenase (COX) and Inflammation
The anti-inflammatory effects of NSAIDs are primarily mediated through the inhibition of the cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[1] Arachidonic acid, released from the cell membrane, is converted by COX enzymes into prostaglandin H₂ (PGH₂), a precursor for various pro-inflammatory prostaglandins.[3] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[1][5] Selective inhibition of COX-2 is therefore a desirable therapeutic goal.
Caption: Cyclooxygenase (COX) signaling pathway in inflammation.
Experimental Protocols
The following protocols describe a general synthetic route for preparing a pyrazole-based selective COX-2 inhibitor using this compound.
Protocol 1: Synthesis of 2-Chloro-4-(methylsulfonyl)benzoyl Chloride
This initial step involves the conversion of the aniline starting material to a more reactive benzoyl chloride derivative.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Copper(I) cyanide (CuCN)
-
Thionyl chloride (SOCl₂)
-
Dimethylformamide (DMF) (catalytic amount)
-
Appropriate solvents (e.g., water, toluene)
Procedure:
-
Diazotization: Dissolve this compound in a mixture of concentrated HCl and water at 0-5 °C.
-
Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) cyanide in an appropriate solvent. Slowly add the diazonium salt solution to the CuCN solution.
-
Heat the reaction mixture to facilitate the conversion to the corresponding nitrile.
-
Hydrolysis: Hydrolyze the nitrile to the carboxylic acid using a strong acid or base.
-
Acyl Chloride Formation: Reflux the resulting carboxylic acid with an excess of thionyl chloride and a catalytic amount of DMF until the reaction is complete (monitored by TLC).
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2-Chloro-4-(methylsulfonyl)benzoyl chloride.
Protocol 2: Synthesis of 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione
This protocol outlines the synthesis of the diketone intermediate required for the pyrazole ring formation.
Materials:
-
4'-Chloroacetophenone
-
Ethyl trifluoroacetate
-
Sodium methoxide
-
Appropriate solvent (e.g., methanol, toluene)
Procedure:
-
To a solution of sodium methoxide in the chosen solvent, add 4'-chloroacetophenone.
-
Slowly add ethyl trifluoroacetate to the mixture at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the diketone.
-
Filter, wash with water, and dry the solid to obtain 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione.
Protocol 3: Synthesis of the Final Pyrazole Compound
This final step involves the cyclocondensation reaction to form the pyrazole ring.
Materials:
-
2-Chloro-4-(methylsulfonyl)benzoyl chloride (from Protocol 1)
-
Hydrazine hydrate
-
1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione (from Protocol 2)
-
Ethanol or acetic acid
Procedure:
-
Hydrazine Formation: React 2-Chloro-4-(methylsulfonyl)benzoyl chloride with hydrazine hydrate to form the corresponding hydrazide.
-
Cyclocondensation: Dissolve the hydrazide and 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione in ethanol or acetic acid.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Filter the precipitated solid, wash with water, and purify by recrystallization or column chromatography to yield the final pyrazole compound.
Caption: General synthetic workflow for pyrazole-based COX-2 inhibitors.
Quantitative Data
The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of various synthesized compounds containing the methylsulfonylphenyl moiety, which are structurally related to derivatives of this compound. The data is presented as IC₅₀ values (the concentration required to inhibit 50% of the enzyme activity).
| Compound ID | Target | IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) | Reference |
| 5n | COX-1 | 35.6 | 508.6 | [2] |
| COX-2 | 0.07 | |||
| 4b | COX-1 | >10 | >90.9 | [4] |
| COX-2 | 0.11 | |||
| 4d | COX-1 | >10 | >58.8 | [4] |
| COX-2 | 0.17 | |||
| 4f | COX-1 | >10 | >66.7 | [4] |
| COX-2 | 0.15 | |||
| Celecoxib | COX-1 | 15 | 250 | [6] |
| COX-2 | 0.06 | |||
| Indomethacin | COX-1 | 0.09 | 0.079 | [4] |
| COX-2 | 1.14 |
Conclusion
This compound serves as a versatile and crucial starting material for the synthesis of a new generation of anti-inflammatory agents. The protocols and data provided in these application notes offer a foundational guide for researchers in the rational design and development of potent and selective COX-2 inhibitors. Further structural modifications and biological evaluations are encouraged to optimize the therapeutic potential of these compounds.
References
- 1. Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. japsonline.com [japsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloro-4-(methylsulfonyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2-Chloro-4-(methylsulfonyl)aniline in various palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the substituted aniline motif in pharmacologically active compounds. These protocols are based on established methodologies for similar substrates and serve as a comprehensive guide for the synthesis of novel derivatives.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful and indispensable tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds in modern organic synthesis. Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings allow for the construction of complex molecular architectures from readily available starting materials under relatively mild conditions.[1][2][3] this compound presents a unique substrate for these reactions, featuring an electron-withdrawing methylsulfonyl group and a nucleophilic amino group, along with a reactive C-Cl bond for cross-coupling.
The presence of the sulfur-containing methylsulfonyl group can sometimes pose a challenge in palladium catalysis due to potential catalyst deactivation.[4] However, the use of appropriate ligands, particularly electron-rich and sterically hindered phosphines, can mitigate these effects and facilitate efficient coupling.[4]
Key Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron reagent (typically a boronic acid or ester) with an organic halide.[5][6] This reaction is widely used for the synthesis of biaryl compounds.
General Reaction Scheme:
Representative Data:
The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids under optimized conditions. This data is based on typical outcomes for structurally similar chloroanilines.[7]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 88 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | DME/H₂O | 90 | 16 | 75 |
| 4 | 2-Thiopheneboronic acid | Pd(dtbpf)Cl₂ (2) | - | Et₃N | Toluene | 80 | 10 | 82 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl halide.[1][8] This reaction is a powerful tool for the synthesis of substituted anilines and other arylamines.
General Reaction Scheme:
Representative Data:
The table below presents representative yields for the Buchwald-Hartwig amination of this compound with various amines. Yields are based on reactions with analogous aryl chlorides.[9]
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 92 |
| 2 | Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | 88 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 100 | 16 | 85 |
| 4 | Indole | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF | 120 | 24 | 78 |
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[2][10] This reaction is a valuable method for the vinylation of aryl compounds.
General Reaction Scheme:
Representative Data:
The following table shows representative yields for the Heck reaction of this compound with various alkenes. These yields are extrapolated from data on similar aryl chlorides.[11]
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | Acetonitrile | 100 | 24 | 75 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | NaOAc | DMF | 120 | 18 | 82 |
| 3 | 1-Octene | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | DMA | 130 | 24 | 68 |
| 4 | Cyclohexene | Herrmann's catalyst (1) | - | Cy₂NMe | NMP | 140 | 36 | 65 |
Experimental Protocols
General Considerations: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.[4] Glassware should be oven-dried prior to use.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene/H₂O, 10:1)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 12-18 hours).[12]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[12]
General Protocol for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., BINAP, 3 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium catalyst, ligand, and base to a dry Schlenk flask.
-
Add this compound and the anhydrous solvent.
-
Add the amine via syringe.
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 18-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
General Protocol for Heck Reaction
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., P(o-tol)₃, 4 mol%)
-
Base (e.g., Et₃N, 1.5 equiv)
-
Anhydrous solvent (e.g., Acetonitrile)
Procedure:
-
In a sealed tube, combine this compound, the palladium catalyst, and the ligand.[12]
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous, degassed solvent, the alkene, and the base via syringe.[12]
-
Seal the tube and heat to the desired temperature (e.g., 100 °C) for the specified time (e.g., 18-24 hours).[12]
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of Celite® to remove the palladium catalyst.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: Catalytic cycle for the Heck cross-coupling reaction.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Heck Reaction [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-4-(methylsulfonyl)aniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 2-Chloro-4-(methylsulfonyl)aniline synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to produce this compound?
A common and effective method involves a multi-step synthesis starting from 4-chloro-2-nitrotoluene. This pathway includes a nucleophilic aromatic substitution to introduce the methylthio group, followed by oxidation to the methylsulfonyl group, and finally, reduction of the nitro group to the desired aniline.
Q2: What are the critical parameters to control for a high yield?
Key parameters for optimizing the yield include careful temperature control during all reaction steps, ensuring the purity of starting materials and reagents, complete consumption of intermediates as monitored by techniques like TLC or HPLC, and efficient purification at each stage to prevent carrying impurities forward.
Q3: How can I purify the final product, this compound?
Recrystallization is a highly effective method for purifying the final solid product.[1][2] The choice of solvent is crucial; an ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature, while impurities remain soluble at lower temperatures.[3] Common solvent systems for recrystallization of aniline derivatives include ethanol, or mixtures like n-hexane/ethyl acetate.[4]
Q4: What are the main safety precautions to consider during this synthesis?
Handling of corrosive and toxic reagents is a primary safety concern. Concentrated acids and bases, as well as chlorinated solvents, should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Reactions that generate gas, such as the reduction of the nitro group, should be properly vented.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield in Chlorination Step | Incomplete reaction. | - Ensure the correct stoichiometry of the chlorinating agent. - Monitor the reaction to completion using TLC or HPLC. - Consider extending the reaction time or slightly increasing the temperature. |
| Degradation of starting material or product. | - Maintain the recommended reaction temperature; avoid excessive heat. - Ensure the starting material is pure. | |
| Incomplete Oxidation of the Thioether | Insufficient oxidizing agent. | - Use a slight excess of the oxidizing agent (e.g., hydrogen peroxide). - Monitor the reaction progress to ensure full conversion of the intermediate. |
| Low reaction temperature. | - Ensure the reaction is conducted at the optimal temperature to facilitate complete oxidation. | |
| Formation of Impurities during Nitro Reduction | Over-reduction or side reactions. | - Choose a selective reducing agent that will not affect other functional groups. - Control the reaction temperature and stoichiometry of the reducing agent carefully. |
| Incomplete reduction. | - Ensure the catalyst (if used) is active. - Extend the reaction time or increase the amount of reducing agent.[6] | |
| Product is an Oil or Fails to Crystallize | Presence of impurities. | - Purify the crude product using column chromatography before attempting recrystallization. |
| Inappropriate recrystallization solvent. | - Screen a variety of solvents or solvent mixtures to find an optimal system for crystallization.[4] | |
| Final Product has a Low Melting Point or is a Dark Color | Residual impurities. | - Repeat the recrystallization process. - Consider using activated charcoal during recrystallization to remove colored impurities.[1] |
Experimental Protocols
A representative synthesis for this compound is outlined below, based on established chemical principles for analogous compounds.
Step 1: Synthesis of 4-Chloro-2-nitro-1-(methylthio)benzene
-
To a solution of 4-chloro-2-nitrotoluene in a suitable solvent such as DMF, add sodium thiomethoxide.
-
Heat the reaction mixture and monitor its progress by TLC.
-
Upon completion, cool the mixture, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Step 2: Synthesis of 1-Chloro-4-(methylsulfonyl)-2-nitrobenzene
-
Dissolve the crude 4-chloro-2-nitro-1-(methylthio)benzene in glacial acetic acid.
-
Add an excess of an oxidizing agent, such as 30% hydrogen peroxide, dropwise while controlling the temperature.
-
Heat the mixture to ensure the reaction goes to completion.
-
Cool the reaction mixture and pour it into ice water to precipitate the product.
-
Filter the solid, wash it with water, and dry it to obtain 1-chloro-4-(methylsulfonyl)-2-nitrobenzene.
Step 3: Synthesis of this compound
-
Suspend 1-chloro-4-(methylsulfonyl)-2-nitrobenzene in a mixture of ethanol and water.
-
Add a reducing agent, such as iron powder, and a catalytic amount of hydrochloric acid.[5]
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the reaction is complete, filter the hot solution to remove the iron catalyst.
-
Concentrate the filtrate to remove the ethanol.
-
Neutralize the aqueous residue with a base (e.g., sodium carbonate) to precipitate the crude product.
-
Filter the solid, wash it with water, and dry it.
-
Purify the crude this compound by recrystallization from a suitable solvent.
Visualizing the Process
The following diagrams illustrate the synthetic pathway and a troubleshooting workflow.
References
Technical Support Center: Purification of 2-Chloro-4-(methylsulfonyl)aniline
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-Chloro-4-(methylsulfonyl)aniline from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my crude this compound?
A1: The impurities in your reaction mixture will largely depend on the synthetic route used. However, common impurities can include:
-
Unreacted Starting Materials: Depending on the synthesis, these could include precursors like 2-chloro-4-(methylthio)aniline or 4-(methylsulfonyl)aniline.
-
Oxidation Byproducts: If the synthesis involves the oxidation of a thioether precursor, you might find the corresponding sulfoxide, 2-chloro-4-(methylsulfinyl)aniline, which is more polar than the desired sulfone.
-
Isomeric Byproducts: Chlorination reactions can sometimes yield regioisomers. For example, if starting from a substituted aniline, chlorine could be directed to other positions on the aromatic ring.
-
Over-reaction Products: In some cases, side reactions can lead to the formation of more complex structures or polymers, especially under harsh reaction conditions.[1]
-
Residual Solvents and Reagents: Solvents used in the reaction or workup, as well as any excess reagents, may be present in the crude product.
Q2: What are the recommended primary purification techniques for this compound?
A2: The two most effective and commonly used purification techniques for compounds like this compound are column chromatography and recrystallization.
-
Column Chromatography: This is a highly effective method for separating the target compound from impurities with different polarities.[2] For anilines, which are basic, it is often beneficial to add a small amount of a basic modifier like triethylamine to the eluent to prevent peak tailing on the silica gel column.[3]
-
Recrystallization: If your crude product is a solid and contains impurities with different solubility profiles, recrystallization can be a very efficient and scalable purification method.[4] A patent for a similar compound suggests that methanol can be a suitable solvent for recrystallization.[5][6]
Q3: My compound is an aniline. Will the basicity of the amino group affect my purification?
A3: Yes, the basicity of the aniline functional group can be both a challenge and an opportunity.
-
On Silica Gel: The acidic nature of silica gel can lead to strong interactions with the basic aniline, causing streaking or "tailing" during column chromatography. This can be mitigated by adding a small percentage (0.5-1%) of a base, such as triethylamine or ammonia, to your mobile phase.[3]
-
Acid-Base Extraction: You can leverage the basicity of the aniline to perform an acid-base extraction. By dissolving the crude mixture in an organic solvent and washing with a dilute aqueous acid (e.g., 1M HCl), the aniline will be protonated and move to the aqueous layer, while non-basic impurities remain in the organic layer.[7] You can then regenerate the purified aniline by basifying the aqueous layer and extracting it back into an organic solvent. This method is effective for removing non-basic impurities but may not separate other basic compounds.
Q4: How do I choose the right solvent for recrystallization?
A4: The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures but low solubility at room or cold temperatures.[4] You should screen several solvents to find the best one. Good starting points for a polar compound like this would be alcohols (e.g., ethanol, methanol, isopropanol) or toluene.[8] If a single solvent is not effective, a mixed-solvent system (using a "good" solvent where the compound is very soluble and a "poor" solvent where it is not) can be employed.[8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Purity After Column Chromatography | 1. Inappropriate mobile phase (eluent) system. 2. Co-elution of impurities with similar polarity. 3. Tailing of the aniline on the silica column. | 1. Optimize the eluent system using Thin Layer Chromatography (TLC). Try different solvent ratios (e.g., hexane/ethyl acetate, dichloromethane/methanol). 2. If impurities are very close in polarity, consider a different purification method like recrystallization or preparative HPLC. 3. Add 0.5-1% triethylamine to your eluent to improve peak shape and separation.[3] |
| Oily Precipitate Forms During Recrystallization | 1. The boiling point of the solvent is higher than the melting point of the compound ("oiling out"). 2. The solution is cooling too quickly. 3. High concentration of impurities depressing the melting point. | 1. Choose a lower-boiling point solvent. 2. Re-heat the solution to dissolve the oil, add a small amount of extra solvent, and allow it to cool more slowly. Insulating the flask can help. 3. If the product is very impure, first perform a column chromatography to remove the bulk of the impurities, and then recrystallize the partially purified product.[8] |
| Product Crystals are Colored | Presence of persistent colored impurities. | 1. Add a small amount of activated charcoal to the hot solution before the filtration step of recrystallization. Boil for a few minutes to allow the charcoal to adsorb the impurities. Use charcoal sparingly as it can also adsorb your product.[8] 2. Ensure your reaction is performed under an inert atmosphere if oxidation is a concern, as oxidized byproducts can be colored.[2] |
| Low Recovery of Product After Purification | 1. Chromatography: Product is retained on the column. 2. Recrystallization: The product has significant solubility in the cold solvent. 3. Extraction: Incomplete extraction or loss during workup steps. | 1. After the initial elution, flush the column with a more polar solvent (e.g., 10% methanol in dichloromethane) to recover any strongly adsorbed material. 2. Ensure the solution is thoroughly cooled (e.g., in an ice bath) before filtering the crystals. Minimize the amount of cold solvent used to wash the crystals.[8] 3. When performing extractions, ensure you use an adequate volume of solvent and repeat the extraction multiple times (e.g., 3x) to ensure complete transfer of the product. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline for purifying this compound on a silica gel column.
-
Eluent Selection:
-
Using TLC, identify a suitable mobile phase. A good starting point is a mixture of hexane and ethyl acetate.
-
Prepare the chosen eluent and add 0.5-1% (v/v) of triethylamine to it. This will serve as your mobile phase.[3]
-
-
Column Packing:
-
Prepare a slurry of silica gel in your mobile phase.
-
Pour the slurry into a glass chromatography column and allow the silica to pack under gravity or with gentle pressure, ensuring an even and crack-free column bed.[3]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Carefully apply the dissolved sample to the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Add the mobile phase to the top of the column and begin collecting fractions.
-
Monitor the separation by spotting the collected fractions on TLC plates and visualizing under a UV lamp.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol outlines the steps for purifying solid this compound.
-
Solvent Selection:
-
Test the solubility of your crude product in small amounts of various solvents (e.g., methanol, ethanol, isopropanol, toluene) to find one where it is poorly soluble at room temperature but highly soluble when hot.[8]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent and heat the mixture with stirring until the solid dissolves completely. Add more solvent in small portions if needed to achieve full dissolution at the boiling point.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them. Work quickly to prevent the desired compound from crystallizing prematurely in the funnel.[8]
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the purified crystals in a vacuum oven until a constant weight is achieved.
-
Data Presentation
Table 1: Typical Mobile Phase Systems for Column Chromatography
| Solvent System | Typical Ratio (v/v) | Notes |
| Hexane / Ethyl Acetate | 9:1 to 1:1 | A good starting point for many organic compounds. Adjust polarity based on TLC results. |
| Dichloromethane / Methanol | 99:1 to 9:1 | A more polar system, useful if the compound has low mobility in hexane/ethyl acetate. |
| Modifier | Concentration | Purpose |
| Triethylamine (NEt₃) | 0.5 - 1% | Add to any of the above systems to prevent tailing of the basic aniline on silica gel.[3] |
Table 2: Common Solvents for Recrystallization Screening
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Methanol | 65 | Polar Protic | A patent suggests methanol is effective for similar compounds.[5][6] |
| Ethanol | 78 | Polar Protic | A common and effective recrystallization solvent.[9] |
| Isopropanol | 82 | Polar Protic | Another good option for polar compounds. |
| Toluene | 111 | Nonpolar | Can be effective for aromatic compounds.[8] |
| Water | 100 | Very Polar | Generally, anilines have low solubility in water, making it a potential "poor" solvent in a mixed-solvent system.[9] |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for purifying this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mt.com [mt.com]
- 5. US5189224A - Method for preparing 4-alkylsulfonyl-2-chloro-m-xylene - Google Patents [patents.google.com]
- 6. CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Synthesis of 2-Chloro-4-(methylsulfonyl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-4-(methylsulfonyl)aniline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The synthesis of this compound typically involves a multi-step process. Two plausible and commonly employed routes are outlined below. Both routes require careful control of reaction conditions to minimize side reactions.
-
Route A: Chlorination followed by Oxidation: This route starts with 4-(methylthio)aniline. The amino group is first protected, usually as an acetanilide, to control regioselectivity and prevent unwanted side reactions during the subsequent chlorination and oxidation steps.
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Route B: Sulfonation of a Chloroaniline Derivative: This route begins with 3-chloroaniline. The amino group is protected, followed by sulfonation to introduce the sulfonyl group. Subsequent steps are then required to convert the sulfonic acid to the methyl sulfone.
Troubleshooting Guides
This section is organized by the synthetic route and the specific reaction step, addressing potential problems, their likely causes, and recommended solutions.
Route A: From 4-(Methylthio)aniline
This synthetic pathway involves three key stages: protection of the amino group, chlorination of the aromatic ring, and oxidation of the methylthio group to a methylsulfonyl group.
Caption: General workflow for the synthesis of this compound starting from 4-(methylthio)aniline.
Step 1: Protection of the Amino Group (Acetylation)
Q2: My acetylation reaction of 4-(methylthio)aniline is incomplete, and I observe unreacted starting material. What could be the cause?
A2: Incomplete acetylation is a common issue. The primary causes and troubleshooting steps are summarized below.
| Possible Cause | Troubleshooting Steps |
| Insufficient Acylating Agent | Ensure at least a stoichiometric amount of acetic anhydride or acetyl chloride is used. A slight excess (1.1-1.2 equivalents) can drive the reaction to completion. |
| Inadequate Base | If using acetyl chloride, a base (e.g., triethylamine, pyridine) is required to neutralize the HCl byproduct. Ensure a sufficient amount of base is present. |
| Low Reaction Temperature or Short Reaction Time | While the reaction is often exothermic, gentle heating or allowing the reaction to stir for a longer period at room temperature may be necessary for full conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Moisture in Reagents or Glassware | Water can hydrolyze the acylating agent. Ensure all reagents are anhydrous and glassware is properly dried. |
Step 2: Chlorination of N-(4-(methylthio)phenyl)acetamide
Q3: During the chlorination step, I am getting a mixture of products, including the desired 2-chloro isomer and other chlorinated species. How can I improve the regioselectivity?
A3: Achieving high regioselectivity in the chlorination of activated aromatic rings can be challenging. The formation of isomeric byproducts is a common side reaction.
Caption: Potential side reactions during the chlorination of N-(4-(methylthio)phenyl)acetamide.
| Issue | Possible Cause | Troubleshooting Steps |
| Formation of Dichloro- and other Isomeric Products | The acetamido and methylthio groups are both ortho-, para-directing. Over-chlorination can lead to dichlorinated byproducts. | - Control Stoichiometry: Use a precise amount of the chlorinating agent (typically 1.0-1.05 equivalents). - Choice of Chlorinating Agent: N-Chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2) can offer better regioselectivity compared to chlorine gas. - Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to minimize over-reaction. |
| Low Conversion | Insufficient activation or a mild chlorinating agent. | - Catalyst: For less reactive substrates, a Lewis acid catalyst might be necessary, but this can also decrease selectivity. - Reaction Time: Monitor the reaction by TLC to ensure it has gone to completion. |
Step 3: Oxidation of N-(2-chloro-4-(methylthio)phenyl)acetamide
Q4: The oxidation of the methylthio group is not proceeding to the sulfone, or I am observing a dark-colored reaction mixture with tar-like byproducts.
A4: The oxidation of the sulfide to a sulfone requires careful control to avoid incomplete reaction or oxidative side reactions.
Caption: Oxidation pathway and potential side reactions.
| Issue | Possible Cause | Troubleshooting Steps |
| Incomplete Oxidation (Stops at Sulfoxide) | Insufficient amount of oxidizing agent. | Use at least two equivalents of the oxidizing agent (e.g., m-CPBA or hydrogen peroxide) to ensure complete conversion of the sulfide to the sulfone. Monitor by TLC to distinguish the sulfide, sulfoxide, and sulfone. |
| Formation of Dark-Colored Impurities/Tars | Oxidation of the aniline ring or the acetamido group. | - Temperature Control: Perform the oxidation at a controlled, often low, temperature. - Choice of Oxidant: m-CPBA is often a good choice. If using hydrogen peroxide, the reaction is typically carried out in a solvent like acetic acid. - pH Control: Maintain appropriate pH, as highly acidic or basic conditions can promote degradation. |
| Difficult Product Isolation from m-CPBA Byproduct | The byproduct of m-CPBA, m-chlorobenzoic acid, can be difficult to remove. | A common workup involves washing the organic layer with a basic solution (e.g., saturated sodium bicarbonate) to extract the acidic byproduct.[1] |
Route B: From 3-Chloroaniline
This pathway involves protection, sulfonation, and conversion of the sulfonic acid to the methyl sulfone.
Step 2: Sulfonation of N-acetyl-3-chloroaniline
Q5: The sulfonation of N-acetyl-3-chloroaniline is giving me a mixture of isomers and some disulfonated product. How can I improve the outcome?
A5: The directing effects of the chloro (meta-directing) and acetamido (ortho-, para-directing) groups are competing, which can lead to a mixture of isomers.
| Issue | Possible Cause | Troubleshooting Steps |
| Formation of Isomeric Products | Competing directing effects of the substituents. The desired product results from substitution para to the acetamido group. | - Choice of Sulfonating Agent: Chlorosulfonic acid can be an effective reagent.[2] - Temperature Control: Sulfonation is often temperature-dependent. Running the reaction at a specific, controlled temperature can favor the formation of one isomer over others. |
| Disulfonation | Use of harsh conditions or a large excess of the sulfonating agent. | - Stoichiometry: Carefully control the amount of sulfonating agent used. - Reaction Time: Avoid prolonged reaction times once the desired product has formed (monitor by TLC or HPLC). |
| Charring/Degradation | The reaction is highly exothermic and the sulfonating agents are aggressive. | - Slow Addition: Add the substrate to the cold sulfonating agent slowly and with efficient stirring. - Temperature Control: Maintain a low temperature during the addition and the initial phase of the reaction. |
Experimental Protocols
Protocol 1: General Procedure for Acetylation of an Aniline
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Dissolve the aniline (1 equivalent) in a suitable solvent (e.g., dichloromethane or acetic acid).
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Add a base (e.g., triethylamine, 1.2 equivalents) if using acetyl chloride.
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Cool the mixture in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) or acetyl chloride (1.1 equivalents) dropwise.
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Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Protocol 2: General Procedure for Chlorination using N-Chlorosuccinimide (NCS)
-
Dissolve the N-acetylated aniline (1 equivalent) in a suitable solvent (e.g., acetonitrile or DMF).
-
Add NCS (1.05 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 3: General Procedure for Oxidation of a Sulfide to a Sulfone using m-CPBA
-
Dissolve the sulfide (1 equivalent) in a suitable solvent (e.g., dichloromethane).
-
Cool the solution in an ice bath.
-
Add m-CPBA (2.1 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Wash the reaction mixture with a saturated solution of sodium bicarbonate to remove m-chlorobenzoic acid.
-
Wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product as needed.[1]
Note: These protocols are general and may require optimization for the specific synthesis of this compound. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.
References
Technical Support Center: Synthesis of 2-Chloro-4-(methylsulfonyl)aniline
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges during the scale-up of the synthesis of 2-Chloro-4-(methylsulfonyl)aniline.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of the this compound synthesis in a question-and-answer format. The primary industrial route for synthesizing substituted anilines often involves the reduction of the corresponding nitroarene.[1]
Issue 1: Incomplete reaction or low conversion during the reduction of 2-chloro-4-(methylsulfonyl)nitrobenzene.
-
Question: My large-scale reaction is showing a significant amount of unreacted nitro starting material. What are the potential causes and how can I improve the conversion rate?
-
Answer: Several factors can contribute to decreased conversion during scale-up:
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Poor Mixing and Mass Transfer: Inadequate agitation in a large reactor can lead to poor mixing of the catalyst, reducing agent, and the nitro compound, especially if a solid reducing agent like iron powder is used, which can form a thick slurry.[2] Ensure the mechanical stirrer in your reactor is sufficient for the increased volume and viscosity.
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Catalyst Deactivation: The catalyst, such as palladium on carbon (Pd/C) or iron, may be sensitive to impurities in the starting materials or solvent that are present in larger quantities at scale.[2] Ensure all reagents are of appropriate quality. For catalytic hydrogenation, ensure the catalyst's activity has not diminished; using a fresh catalyst may be necessary.
-
Insufficient Temperature Control: The reduction of nitro compounds is often exothermic. Poor heat transfer in a large reactor can lead to localized hot spots or an overall lower reaction temperature, affecting the reaction rate.[2] Monitor the internal temperature closely and ensure your cooling system is adequate.
-
Inadequate Hydrogen Pressure (for catalytic hydrogenation): In a larger headspace of the reactor, maintaining consistent hydrogen pressure is crucial. Ensure there are no leaks and that the hydrogen delivery system can meet the reaction's demand.
-
Issue 2: Formation of significant byproducts.
-
Question: I am observing unexpected impurities in my final product after scaling up. What are the likely side reactions and how can I minimize them?
-
Answer: Byproduct formation is often related to reaction kinetics and conditions. Common byproducts in the synthesis of aniline derivatives can include:
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Over-reduction Products: In some cases, functional groups other than the nitro group can be reduced. While the methylsulfonyl and chloro groups are generally stable under typical nitro reduction conditions, aggressive reducing agents or harsh conditions could potentially lead to their degradation.
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Oxidation of the Aniline Product: The newly formed aniline is susceptible to oxidation, which can be exacerbated by prolonged reaction times or exposure to air, especially at elevated temperatures. This can lead to the formation of colored impurities.[3] Conducting the reaction under an inert atmosphere (Nitrogen or Argon) can help minimize oxidation.[3]
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Impurities from the Starting Material: Ensure the purity of your 2-chloro-4-(methylsulfonyl)nitrobenzene starting material, as impurities can carry through or interfere with the reaction.
-
Issue 3: Difficulties in product isolation and purification.
-
Question: The work-up and purification of my large-scale batch are proving difficult, resulting in product loss and lower purity. What are the best practices for isolating this compound at scale?
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Answer: Challenges in isolation and purification can often be addressed by optimizing the work-up procedure:
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Filtration of Solid Catalysts/Reagents: If using a solid catalyst like Pd/C or a reducing agent like iron powder, filtration can be slow on a large scale. Using a filter aid like celite can help improve filtration speed.[4] Ensure the filter cake is thoroughly washed with a suitable solvent to recover all the product.[4]
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Extraction Efficiency: During aqueous work-up, ensure efficient extraction of the product. This may require multiple extractions with an appropriate organic solvent. The choice of solvent is critical to ensure good solubility of the product while minimizing the extraction of impurities.
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Crystallization: Recrystallization is a powerful technique for purifying the final product on a large scale. Experiment with different solvent systems to find one in which this compound has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most common and scalable method is the reduction of the corresponding nitro compound, 2-chloro-4-(methylsulfonyl)nitrobenzene.[1] This can be achieved through catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or by using reducing agents like iron powder in an acidic medium (Béchamp reduction).[4][5]
Q2: What are the key safety considerations when scaling up this reaction?
A2: Key safety considerations include:
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Exothermic Reaction: The reduction of nitro compounds is often highly exothermic.[2] Ensure your reactor has adequate cooling capacity to control the temperature and prevent a runaway reaction.
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Catalyst Handling: Palladium on carbon can be pyrophoric, especially when dry and exposed to air.[2] It should be handled under a nitrogen blanket.
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Hydrogen Gas (if applicable): Hydrogen is highly flammable. Ensure the reactor is properly sealed and operated in a well-ventilated area, away from ignition sources.
Q3: How can I monitor the progress of the reaction on a large scale?
A3: Reaction progress can be monitored by taking small samples from the reactor and analyzing them using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). This will allow you to determine when the starting material has been fully consumed.[4]
Q4: What are the typical physical properties of this compound?
A4: this compound is typically a white solid with a melting point in the range of 191-198 °C.[1]
Quantitative Data
The following table summarizes typical reaction conditions for the reduction of a nitroarene to an aniline, which is the key step in the synthesis of this compound. The data is based on analogous reactions and provides a general guideline.
| Parameter | Catalytic Hydrogenation | Béchamp Reduction (Fe/Acid) |
| Reducing Agent | H₂ gas | Iron powder |
| Catalyst/Acid | Pd/C (5-10 mol%) | HCl or Acetic Acid (catalytic amount) |
| Solvent | Methanol, Ethanol, Ethyl Acetate | Ethanol/Water mixture |
| Temperature | 25-50 °C | 80-100 °C (Reflux) |
| Pressure | 1-10 atm | Atmospheric |
| Typical Reaction Time | 2-16 hours | 2-6 hours |
| Typical Yield | >90% | >90% |
Experimental Protocols
Protocol: Synthesis of this compound via Béchamp Reduction
This protocol describes a general procedure for the reduction of 2-chloro-4-(methylsulfonyl)nitrobenzene using iron powder.
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Reaction Setup: In a reactor equipped with a mechanical stirrer, reflux condenser, and thermometer, add 2-chloro-4-(methylsulfonyl)nitrobenzene (1 equivalent) and a solvent mixture of ethanol and water (e.g., 2:1 v/v).[4]
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Addition of Reagents: To the stirred suspension, add iron powder (3-4 equivalents).[4] Then, add a catalytic amount of concentrated hydrochloric acid or glacial acetic acid.[4][5] The addition may be exothermic, so it should be done carefully while monitoring the temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-100 °C) and maintain this temperature with vigorous stirring.[5]
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Monitoring: Monitor the reaction progress by TLC or HPLC until the starting nitro compound is completely consumed (typically 2-6 hours).[4]
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Work-up: Once the reaction is complete, cool the mixture and filter it while hot through a pad of celite to remove the iron sludge.[4]
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Washing: Wash the filter cake with hot ethanol to ensure all the product is recovered.[4]
-
Solvent Removal: Combine the filtrate and washings, and remove the ethanol under reduced pressure.
-
Extraction: Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate.[6]
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.[6] The crude product can be further purified by recrystallization.[3]
Visualizations
Caption: A logical workflow for troubleshooting common issues encountered during reaction scale-up.
Caption: The general synthetic pathway for this compound via reduction of the corresponding nitro compound.
References
Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-4-(methylsulfonyl)aniline
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Chloro-4-(methylsulfonyl)aniline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis method for this compound?
A1: The most prevalent method for synthesizing this compound is the reduction of its nitro precursor, 2-chloro-4-methylsulfonyl-1-nitrobenzene. This is typically achieved through a Béchamp reduction, which uses iron metal in the presence of an acid, such as hydrochloric acid or acetic acid.[1][2] A common and often milder variation of this method involves the use of iron powder with ammonium chloride in a solvent mixture like ethanol and water.[3]
Q2: What are the key intermediates and potential side products in this reaction?
A2: The reduction of the nitro group to an amine proceeds through a series of intermediates. The typical pathway is the reduction of the nitro group to a nitroso group, followed by further reduction to a hydroxylamine, and finally to the desired aniline.[2][4] Under certain conditions, side reactions can occur, leading to the formation of azoxy, azo, or hydrazo compounds through the condensation of these intermediates.[4][5] Careful control of reaction conditions is necessary to minimize the formation of these impurities.
Q3: Are there alternative methods to the Béchamp reduction?
A3: Yes, several other methods can be employed for the reduction of aromatic nitro compounds. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) is a common alternative.[2] However, it's important to be aware that sulfur-containing compounds can sometimes poison the catalyst.[6][7] Other reducing agents like tin(II) chloride (SnCl₂) in an acidic medium are also effective.[6]
Q4: What are the recommended purification methods for this compound?
A4: Following the reaction, the crude this compound is typically isolated by filtration to remove the iron sludge, followed by extraction and washing. The final purification is often achieved by recrystallization.[8][9] The choice of solvent for recrystallization is crucial and should be one in which the aniline has high solubility at elevated temperatures and low solubility at room or lower temperatures.[10][11] Common solvent systems for recrystallization of anilines include ethanol, or mixtures like n-hexane/ethyl acetate.[12]
Troubleshooting Guides
Issue 1: Low or No Yield of this compound
Q: My reaction has resulted in a very low yield or has not produced any of the desired product. What are the likely causes and how can I troubleshoot this?
A: Low or no yield in the reduction of 2-chloro-4-methylsulfonyl-1-nitrobenzene can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Reagent Quality:
-
Iron Powder: The activity of the iron powder is critical. Use a fine powder to maximize surface area. If the iron has been stored for a long time, it may have an oxide layer that reduces its reactivity. Pre-activation of the iron with a dilute acid wash can sometimes be beneficial.
-
Ammonium Chloride/Acid: Ensure that the ammonium chloride is of good quality and the acid used is of the correct concentration.
-
-
Reaction Conditions:
-
Temperature: While many reductions of nitroarenes can be run at room temperature, this specific substrate may require heating to proceed at a reasonable rate. Refluxing in a solvent like ethanol is a common practice.
-
Reaction Time: The reaction may not have been allowed to run to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Stoichiometry:
-
Reducing Agent: An insufficient amount of the reducing agent (iron) is a common cause of incomplete reactions. A significant molar excess of iron is typically required.
-
Issue 2: Presence of Impurities in the Final Product
Q: After purification, my this compound is still impure. What are the possible impurities and how can I improve the purity?
A: The presence of impurities can be due to incomplete reaction or the formation of side products.
-
Unreacted Starting Material: If the reaction did not go to completion, the final product will be contaminated with 2-chloro-4-methylsulfonyl-1-nitrobenzene. This can be addressed by optimizing the reaction conditions as described in the previous section (e.g., increasing reaction time, temperature, or the amount of reducing agent).
-
Side Products: As mentioned in the FAQs, intermediates like nitroso and hydroxylamine derivatives can condense to form azoxy and azo compounds. These are often colored impurities. To minimize their formation, ensure efficient stirring and controlled addition of reagents to avoid localized high concentrations.
-
Purification Technique:
-
Recrystallization: The choice of recrystallization solvent is crucial. If the current solvent is not effectively removing impurities, a different solvent or a co-solvent system should be tested.[12] Slow cooling during recrystallization promotes the formation of purer crystals.[9] Washing the filtered crystals with a small amount of cold recrystallization solvent can help remove residual impurities.[9]
-
Decolorizing Carbon: If the product has a persistent color, it may be due to highly colored minor impurities. Using a small amount of activated charcoal during the recrystallization process can help remove these.[8]
-
Experimental Protocols
Protocol: Synthesis of this compound via Béchamp Reduction
This protocol is a general guideline for the reduction of 2-chloro-4-methylsulfonyl-1-nitrobenzene using iron and ammonium chloride.
Materials:
-
2-chloro-4-methylsulfonyl-1-nitrobenzene
-
Iron powder (fine mesh)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-4-methylsulfonyl-1-nitrobenzene.
-
Solvent Addition: Add a mixture of ethanol and water (e.g., 4:1 EtOH/H₂O) to the flask.[3]
-
Reagent Addition: To the stirred suspension, add iron powder (typically 3-5 molar equivalents) and ammonium chloride (typically 3-5 molar equivalents).[3]
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the iron sludge. Wash the filter cake with ethanol or ethyl acetate.
-
Combine the filtrates and remove the organic solvent under reduced pressure.
-
To the remaining aqueous residue, add ethyl acetate and basify with a saturated solution of sodium bicarbonate until the evolution of gas ceases.
-
Separate the organic layer, and extract the aqueous layer with additional portions of ethyl acetate.
-
-
Purification:
-
Combine all organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
-
Data Presentation
| Reducing System | Typical Conditions | Advantages | Disadvantages |
| Fe / HCl (Béchamp) | Reflux in aqueous acid | Inexpensive, widely applicable.[1] | Generates large amounts of iron sludge, acidic conditions.[1] |
| Fe / NH₄Cl | Reflux in EtOH/H₂O | Milder than acidic conditions, inexpensive. | Can be slower than the traditional Béchamp reduction. |
| SnCl₂ / HCl | EtOH, reflux | Good for substrates with acid-sensitive groups.[6] | Stoichiometric amounts of tin salts are produced as waste. |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | H₂ (balloon or pressure), various solvents | Clean reaction, high yields.[2] | Catalyst can be poisoned by sulfur compounds, potential for dehalogenation. |
Visualizations
References
- 1. grokipedia.com [grokipedia.com]
- 2. Béchamp reduction - Wikipedia [en.wikipedia.org]
- 3. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 4. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 5. research.abo.fi [research.abo.fi]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. mt.com [mt.com]
- 11. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 12. Purification [chem.rochester.edu]
Technical Support Center: Synthesis of 2-Chloro-4-(methylsulfonyl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-Chloro-4-(methylsulfonyl)aniline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
A plausible and common synthetic pathway for this compound involves a three-step process starting from 2,4-dichloronitrobenzene. This guide is structured around troubleshooting issues that may arise during each of these key stages.
Q1: What is a common synthetic route for this compound?
A common and efficient synthesis of this compound is a three-step process:
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Nucleophilic Aromatic Substitution: Reaction of 2,4-dichloronitrobenzene with sodium thiomethoxide to form 2-chloro-4-(methylthio)nitrobenzene.
-
Oxidation: Oxidation of the methylthio group to a methylsulfonyl group using an oxidizing agent like hydrogen peroxide.
-
Reduction: Reduction of the nitro group to an aniline.
Diagram of the Synthetic Pathway:
Caption: Plausible synthetic pathway for this compound.
Troubleshooting Step 1: Nucleophilic Aromatic Substitution
Q2: My yield for the nucleophilic aromatic substitution of 2,4-dichloronitrobenzene with sodium thiomethoxide is low. What are the potential causes and solutions?
Low yields in this step are often due to side reactions or incomplete reactions.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Reaction Time/Temperature: Ensure the reaction has been stirred for a sufficient duration at the appropriate temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Reagent Quality: Use freshly prepared or properly stored sodium thiomethoxide. It can degrade upon exposure to air and moisture. |
| Side Reactions | - Disubstitution: The formation of 2,4-bis(methylthio)nitrobenzene can occur. To minimize this, use a controlled stoichiometry of sodium thiomethoxide (closer to 1 equivalent).- Formation of Phenolic Byproducts: If water is present in the reaction mixture, hydrolysis of the starting material can occur. Ensure anhydrous conditions. |
| Workup Issues | - Product Loss: The product is an organic-soluble compound. Ensure efficient extraction with a suitable organic solvent. |
Troubleshooting Step 2: Oxidation
Q3: The oxidation of 2-chloro-4-(methylthio)nitrobenzene to the sulfone is not going to completion, or I am observing byproduct formation. What should I consider?
Incomplete oxidation or over-oxidation are the primary concerns in this step.
| Potential Cause | Troubleshooting Steps |
| Incomplete Oxidation | - Insufficient Oxidant: Ensure at least two equivalents of the oxidizing agent (e.g., hydrogen peroxide) are used.- Low Temperature: The oxidation may be slow at room temperature. Gentle heating may be required, but this should be done cautiously to avoid side reactions. |
| Over-oxidation / Side Reactions | - Oxidation of the Aromatic Ring: Harsh oxidation conditions can lead to the formation of phenolic or quinone-like byproducts, which are often colored.[1] Maintain a controlled temperature and avoid a large excess of the oxidizing agent.- N-Oxide Formation: The nitro group can sometimes be oxidized to an N-oxide, though this is less common under these conditions. |
Table 1: Common Byproducts in the Oxidation Step
| Byproduct Name | Potential Origin | Suggested Analytical Method |
| 2-Chloro-4-(methylsulfinyl)nitrobenzene | Incomplete oxidation | HPLC, LC-MS |
| Phenolic/Quinone-like compounds | Over-oxidation of the aromatic ring | HPLC, LC-MS, NMR |
Troubleshooting Step 3: Reduction
Q4: I am having trouble with the final reduction step of 2-chloro-4-(methylsulfonyl)nitrobenzene. My product is impure or the yield is low. What are the likely issues?
The reduction of a nitro group to an aniline can sometimes lead to the formation of intermediates that can dimerize to form azo or azoxy compounds, particularly if the reduction is incomplete.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reduction | - Insufficient Reducing Agent: Ensure an adequate amount of the reducing agent (e.g., iron, tin(II) chloride) is used.- Catalyst Deactivation (for catalytic hydrogenation): If using a catalyst like Pd/C, it may be poisoned by sulfur-containing compounds. A more robust catalyst or a chemical reducing agent may be necessary. |
| Formation of Side Products | - Azo/Azoxy Compounds: These colored impurities arise from the condensation of nitroso and hydroxylamine intermediates. Ensure the reaction goes to completion by providing sufficient reducing agent and appropriate reaction time.- Hydrodechlorination: In catalytic hydrogenation, the chloro group can sometimes be removed. Using a chemical reducing agent like Fe/HCl can avoid this. |
| Product Isolation and Purification | - Product is Basic: The aniline product is basic and will be protonated in the acidic reaction mixture. Neutralization with a base (e.g., sodium carbonate, ammonium hydroxide) is required to precipitate the free aniline.[2] |
Table 2: Common Byproducts in the Reduction Step
| Byproduct Name | Potential Origin | Suggested Analytical Method |
| Azo/Azoxy Dimers | Incomplete reduction and condensation of intermediates | HPLC, LC-MS, Colorimetric observation |
| 4-(Methylsulfonyl)aniline | Hydrodechlorination during catalytic hydrogenation | HPLC, LC-MS, NMR |
| Nitroso/Hydroxylamine Intermediates | Incomplete reduction | HPLC, LC-MS |
Diagram of Troubleshooting Logic:
Caption: Troubleshooting flowchart for the synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-4-(methylthio)nitrobenzene (Step 1)
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2,4-dichloronitrobenzene in a suitable anhydrous solvent (e.g., DMF or DMSO).
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium thiomethoxide (approx. 1 equivalent) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis of 2-Chloro-4-(methylsulfonyl)nitrobenzene (Step 2)
-
Dissolve the 2-chloro-4-(methylthio)nitrobenzene from the previous step in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add hydrogen peroxide (30% aqueous solution, approx. 2.2 equivalents) dropwise, maintaining a low temperature.
-
After the addition, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for a few hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it into ice water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry to obtain the crude sulfone.
Protocol 3: Synthesis of this compound (Step 3)
-
In a round-bottom flask, create a suspension of 2-chloro-4-(methylsulfonyl)nitrobenzene and iron powder (excess) in a mixture of ethanol and water.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux and stir vigorously for several hours. Monitor the reaction by TLC until the starting material is consumed.
-
While still hot, filter the reaction mixture through a pad of celite to remove the iron salts.
-
Concentrate the filtrate to remove the ethanol.
-
Neutralize the remaining aqueous solution with a base (e.g., saturated sodium bicarbonate solution) until the product precipitates.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the crude aniline.
-
Further purification can be achieved by recrystallization.
References
Removal of starting materials from 2-Chloro-4-(methylsulfonyl)aniline product
This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Chloro-4-(methylsulfonyl)aniline. It provides troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of removing starting materials from the final product, ensuring high purity for subsequent applications.
Frequently Asked Questions (FAQs)
Q1: What are the likely starting materials that could contaminate my this compound product?
A1: Based on common synthetic routes, the most probable starting material to be found as an impurity is 4-(methylsulfonyl)aniline . A plausible synthetic pathway involves the direct chlorination of 4-(methylsulfonyl)aniline. Incomplete chlorination would lead to the carry-over of this starting material into the final product.
Q2: How can I detect the presence of starting materials in my final product?
A2: A combination of chromatographic and spectroscopic techniques is recommended for the detection and quantification of starting material impurities.[1][2][3]
-
Thin-Layer Chromatography (TLC): A quick method to visually assess the presence of impurities. The starting material, being more polar, will likely have a different Rf value than the product.[1]
-
High-Performance Liquid Chromatography (HPLC): The most common and accurate method for quantifying the purity of the final product and identifying residual starting materials.[2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the identity of the starting material by its mass spectrum.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect and quantify impurities by comparing the integration of signals unique to the starting material and the product.[1][2][3]
Q3: What are the key differences between the starting material and the final product that can be exploited for purification?
A3: The primary difference to exploit for purification is the polarity difference between 4-(methylsulfonyl)aniline and this compound. The introduction of the chlorine atom slightly decreases the polarity of the molecule. This difference is often sufficient for effective separation by chromatography. Additionally, there may be slight differences in solubility in various solvents that can be utilized for recrystallization.
Below is a summary of potential impurities and their characteristics:
| Impurity Name | Potential Origin | Molecular Weight ( g/mol ) | Suggested Analytical Method |
| 4-(methylsulfonyl)aniline | Unreacted starting material | 171.21 | HPLC, GC-MS, NMR |
| Dichloro-isomers | Over-chlorination side reaction | 240.10 | HPLC, GC-MS, NMR |
Troubleshooting Guide
Issue 1: My HPLC analysis shows a significant peak corresponding to the 4-(methylsulfonyl)aniline starting material.
-
Possible Cause: Incomplete chlorination reaction.
-
Troubleshooting Steps:
-
Reaction Monitoring: Ensure the reaction is monitored to completion using TLC or HPLC before work-up.
-
Reagent Stoichiometry: Re-evaluate the molar ratio of the chlorinating agent to the starting material. A slight excess of the chlorinating agent may be required.
-
Reaction Time and Temperature: The reaction may require a longer duration or a higher temperature to proceed to completion.
-
Purification: If the reaction cannot be driven to completion, the crude product will require purification. See the purification protocols below.
-
Issue 2: I am having difficulty separating the starting material from the product using column chromatography.
-
Possible Cause: The chosen solvent system does not provide adequate separation.
-
Troubleshooting Steps:
-
Solvent System Optimization: Use TLC to screen for an optimal solvent system. Test various ratios of a non-polar solvent (e.g., hexanes, heptane) and a polar solvent (e.g., ethyl acetate, dichloromethane). The goal is to achieve a good separation between the spots corresponding to the product and the starting material.
-
Gradient Elution: Employ a gradient elution during column chromatography. Start with a less polar solvent system and gradually increase the polarity. This will help to first elute the less polar product, followed by the more polar starting material.[3]
-
Column Specifications: Ensure you are using a column of appropriate size and silica gel with a suitable particle size for good resolution.
-
Issue 3: After recrystallization, I still detect the starting material in my product.
-
Possible Cause: The chosen recrystallization solvent does not effectively differentiate between the product and the starting material in terms of solubility.
-
Troubleshooting Steps:
-
Solvent Screening: Experiment with different solvents or solvent mixtures. An ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures, while the starting material remains either soluble or insoluble at all temperatures.
-
Slow Cooling: Allow the hot solution to cool slowly to room temperature, followed by further cooling in an ice bath. This promotes the formation of pure crystals.
-
Purity of Crude Material: If the starting material is present in a high concentration, a single recrystallization may not be sufficient. A second recrystallization or a preliminary purification by column chromatography may be necessary.
-
Plausible Synthetic Pathway and Impurity Formation
Caption: Plausible synthetic pathway illustrating how unreacted starting material can contaminate the final product.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Adsorbent: Silica gel (60-120 mesh or 230-400 mesh for higher resolution).
-
Column Preparation: Prepare a slurry of silica gel in the initial, least polar eluting solvent and pack the column.
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Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluting solvent and load it onto the column.
-
Elution: Elute the column with a gradient of hexanes and ethyl acetate. A typical gradient is shown in the table below.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Table 1: Example Gradient for Column Chromatography
| % Ethyl Acetate in Hexanes | Purpose |
| 5-10% | Elution of non-polar impurities |
| 10-30% | Elution of this compound |
| 30-50% | Elution of 4-(methylsulfonyl)aniline |
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair (e.g., ethanol/water, isopropanol).
-
Dissolution: Dissolve the crude product in the minimum amount of boiling solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 3: Analytical HPLC Method
-
Instrumentation: An HPLC system with a UV detector.[4]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.[4]
-
Detection Wavelength: 254 nm.[4]
-
Injection Volume: 10 µL.[4]
-
Sample Preparation: Prepare a solution of the sample in acetonitrile or methanol (e.g., 1 mg/mL).
Table 2: Example Gradient for HPLC Analysis
| Time (min) | % Acetonitrile | % Water |
| 0 | 20 | 80 |
| 15 | 80 | 20 |
| 20 | 80 | 20 |
| 22 | 20 | 80 |
| 25 | 20 | 80 |
Workflow for Impurity Removal and Analysis
Caption: A logical workflow for the removal of starting materials and subsequent purity analysis.
References
Technical Support Center: Purification of Substituted Anilines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of substituted anilines.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve specific issues you may encounter during your experiments.
| Problem | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Purified aniline is discolored (yellow, brown, or black). | Oxidation of the aniline functional group by air and light. | For solid anilines, attempt recrystallization. The addition of a small amount of a reducing agent like sodium dithionite or activated charcoal during recrystallization can help remove colored impurities. For liquid anilines, distillation (vacuum or steam) is often effective. Distilling over a small amount of zinc dust can help prevent oxidation during heating. Store purified anilines under an inert atmosphere (nitrogen or argon), protected from light, and in a cool place. |
| Low yield and/or product streaking during column chromatography. | Strong interaction between the basic aniline and acidic silanol groups on standard silica gel. | Neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent. Use a less acidic stationary phase, such as neutral alumina. Employ a mobile phase containing a small amount of a basic modifier, like triethylamine or pyridine, to reduce tailing. |
| Loss of a halogen substituent (dehalogenation) during purification. | Exposure to harsh pH (especially basic) or reductive conditions. | Avoid using strong bases for extractions; milder bases like sodium bicarbonate are preferable. Be cautious with reducing agents. If a reduction is part of the synthesis, ensure it is selective and that the halogenated aniline is not over-exposed to reagents like Raney Nickel with excess hydrogen. |
| Difficulty in removing structurally similar impurities or starting materials. | Similar polarities and physical properties between the product and impurities. | Utilize acid-base extraction. Dissolve the crude mixture in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The basic aniline will move into the aqueous layer as its ammonium salt, leaving neutral impurities in the organic layer. The aniline can then be recovered by basifying the aqueous layer and extracting with an organic solvent. For isomers with very similar properties, preparative HPLC may be necessary for effective separation. |
| Low recovery after recrystallization. | The compound has some solubility in the cold solvent. The chosen solvent is not ideal. | Ensure the solution is fully saturated at the higher temperature and cooled slowly, finally in an ice bath, to maximize crystal formation. Minimize the amount of cold solvent used for washing the crystals. If recovery is consistently low, a different solvent or a mixed solvent system may be required. Some product loss is inherent to this technique; for instance, one experiment reported an 18.03% recovery for the recrystallization of crude acetanilide.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying substituted anilines?
A1: The primary challenges arise from the reactivity of the aniline functional group. These compounds are susceptible to oxidation, leading to discoloration (often turning red, brown, or black). Other significant issues include the potential for dehalogenation under harsh pH or reductive conditions, and difficulties in removing structurally similar impurities, unreacted starting materials, and by-products from the synthesis.
Q2: Why does my purified aniline sample change color over time?
A2: The discoloration of anilines is typically due to aerial oxidation. The amino group is easily oxidized, which leads to the formation of colored polymeric by-products. This process can be accelerated by exposure to light, air, and trace metal impurities.
Q3: What are the main types of impurities found in crude substituted aniline samples?
A3: Impurities can be categorized as:
-
Process-Related Impurities: Unreacted starting materials, residual solvents, and by-products from the synthetic steps.
-
Degradation Impurities: Primarily oxidation products that cause discoloration.
-
Elemental Impurities: Trace metals from catalysts used during synthesis.
Q4: How can I improve the separation of aniline isomers by column chromatography?
A4: Separating isomers can be challenging due to their similar physicochemical properties. Here are some strategies:
-
Optimize the Mobile Phase: Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. A shallow gradient elution is often more effective than an isocratic one.
-
Use Alternative Stationary Phases: Consider using neutral alumina instead of silica gel. Phenyl or pentafluorophenyl (PFP) columns can offer different selectivity through π-π interactions.
-
Employ Preparative HPLC: For very difficult separations, preparative HPLC offers higher resolution.
Q5: What is the best way to store purified substituted anilines?
A5: To minimize degradation, store purified anilines under an inert atmosphere (such as nitrogen or argon) in a tightly sealed container. It is also advisable to store them in a cool, dark place to protect them from light and heat, which can accelerate oxidation.
Data Presentation
Table 1: Comparison of Purification Techniques for Substituted Anilines
| Purification Method | Typical Purity Achieved | Typical Yield Range | Advantages | Disadvantages |
| Vacuum Distillation | >99% | 70-90% | Excellent for removing non-volatile impurities and colored polymers. | Not suitable for heat-sensitive compounds. Requires specialized equipment. |
| Recrystallization | 98-99.9% | 18-94%[1][2] | Highly effective for removing small amounts of impurities from solid compounds. Can yield very pure crystals. | Yield can be low due to the solubility of the compound in the cold solvent.[1] Not suitable for liquids or oils. |
| Column Chromatography | >99% | 75-95% | Versatile method for separating a wide range of impurities, including isomers. Can be scaled up. | Can be time-consuming. The basicity of anilines can lead to interactions with silica gel, causing tailing and low recovery if not properly addressed. |
| Acid-Base Extraction | Variable (often used as a preliminary step) | >90% | Effective for separating basic anilines from neutral or acidic impurities. | Does not remove basic impurities. Requires multiple steps and large volumes of solvents. |
Experimental Protocols
Protocol 1: Vacuum Distillation of a Liquid Substituted Aniline
This protocol is a general guideline for the purification of a high-boiling, liquid-substituted aniline.
Materials:
-
Crude substituted aniline
-
Boiling chips or a magnetic stir bar
-
Drying agent (e.g., KOH or CaH2)
-
Round-bottom flasks
-
Distillation head with condenser
-
Receiving flask
-
Thermometer and adapter
-
Vacuum source (e.g., vacuum pump or water aspirator)
-
Heating mantle
-
Cold trap (recommended)
Procedure:
-
Drying (Optional but Recommended): If the crude aniline contains water, add a suitable drying agent (e.g., KOH pellets) and stir for several hours or overnight.
-
Apparatus Setup: Assemble the vacuum distillation apparatus. Ensure all glassware is dry and joints are properly greased to ensure a good seal. Place a stir bar or boiling chips in the distillation flask.
-
Charge the Flask: Filter the dried crude aniline into the distillation flask, filling it to no more than two-thirds of its volume.
-
Apply Vacuum: Connect the apparatus to the vacuum source with a cold trap in between. Slowly and carefully apply the vacuum. The pressure should be low enough to significantly reduce the boiling point of the aniline. For aniline itself, a pressure of 20 mmHg lowers the boiling point from 184°C to approximately 72°C.
-
Heating: Once a stable vacuum is achieved, begin to heat the distillation flask gently with a heating mantle.
-
Distillation: The aniline will begin to boil and condense in the condenser. Collect the fraction that distills at a constant temperature. This is your purified product.
-
Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Protocol 2: Recrystallization of a Solid Substituted Aniline
This protocol provides a general procedure for the purification of a solid substituted aniline.
Materials:
-
Crude solid substituted aniline
-
Recrystallization solvent (or solvent pair)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: Choose a solvent in which the aniline is highly soluble at elevated temperatures but sparingly soluble at room temperature. Common solvents include ethanol, methanol, water, or mixtures like ethanol/water.
-
Dissolution: Place the crude aniline in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent and heat the mixture on a hot plate with stirring until the solid completely dissolves. If necessary, add more hot solvent dropwise until a clear solution is obtained.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator.
Protocol 3: Column Chromatography of a Substituted Aniline
This protocol outlines a general approach for purifying a substituted aniline using silica gel chromatography.
Materials:
-
Crude substituted aniline
-
Silica gel (or neutral alumina)
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Triethylamine (optional)
-
Chromatography column
-
Collection tubes or flasks
-
TLC plates and chamber for monitoring
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack evenly. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude aniline in a minimal amount of the eluent. If the crude product is not very soluble, a slightly more polar solvent can be used, but keep the volume to a minimum. Carefully load the sample onto the top of the silica gel.
-
Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity of the eluent (gradient elution) to move the compounds down the column. For example, you might start with 100% hexane and gradually increase the percentage of ethyl acetate. To prevent tailing, a small amount of triethylamine (e.g., 0.5-1%) can be added to the eluent.
-
Fraction Collection: Collect fractions in separate tubes.
-
Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified substituted aniline.
Mandatory Visualization
Caption: A logical workflow for troubleshooting common issues in the purification of substituted anilines.
References
Technical Support Center: Minimizing Diacylation in Aniline Reactions
Welcome to the technical support center for controlling N-acylation reactions of anilines. This resource is designed for researchers, scientists, and drug development professionals to provide actionable solutions for minimizing the formation of di-acylated byproducts during synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting
This guide addresses common issues encountered during the acylation of anilines, focusing on preventing the formation of N,N-diacylated impurities.
Q1: I am observing a significant amount of a di-acylated byproduct in my reaction. What are the primary causes?
A: Di-acylation is a common side reaction in aniline acylations, occurring when the initially formed mono-acylated product (an amide) undergoes a second acylation. The primary causes are typically related to harsh reaction conditions and the stoichiometry of the reagents. Key factors include:
-
Excess Acylating Agent: Using a large excess of the acylating agent (e.g., acetic anhydride or an acyl chloride) is the most common reason, as it drives the reaction towards the thermodynamically stable di-acylated product.
-
High Reaction Temperature: Elevated temperatures provide the necessary activation energy for the less reactive amide intermediate to undergo a second acylation.
-
Highly Reactive Reagents: The use of very reactive acylating agents can make the reaction difficult to control, leading to over-acylation.
-
Aniline Reactivity: Anilines with electron-donating groups are highly nucleophilic and can be more susceptible to over-acylation.
Q2: How can I adjust my reaction conditions to selectively synthesize the mono-acylated product?
A: Achieving selective mono-acylation involves carefully controlling the reaction parameters to favor the initial N-acylation while disfavoring the second. The following strategies are effective:
-
Control Stoichiometry: Use a stoichiometric amount (1:1) or only a slight excess (e.g., 1.1 equivalents) of the acylating agent relative to the aniline.[1] Slow, dropwise addition of the acylating agent can also prevent a localized high concentration, further minimizing diacylation.
-
Modify Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of the second acylation. Many N-acylations can be run effectively at room temperature or below (e.g., 0 °C).[1] For acylations using less reactive agents like acetic acid, an optimal temperature may be necessary; one study found 140°C to be ideal for maximizing the mono-acylated product with that specific reagent.[2]
-
Choice of Base and Solvent: In reactions that generate acid (e.g., using acyl chlorides), a non-nucleophilic base like pyridine or potassium carbonate should be used to neutralize the acid without competing in the reaction.[3] The choice of solvent can also influence selectivity.
Q3: Does the choice of acylating agent affect the likelihood of diacylation?
A: Yes, the reactivity of the acylating agent plays a crucial role. Acyl chlorides are generally more electrophilic and reactive than their corresponding anhydrides.[1] While this high reactivity is beneficial for acylating sterically hindered or electron-deficient anilines, it can also increase the risk of diacylation if not properly controlled. For standard anilines, acetic anhydride often provides a good balance of reactivity and selectivity.[4]
Data Presentation: Influence of Reaction Parameters on Acylation
The following table summarizes how different experimental variables can be adjusted to control the outcome of aniline acylation reactions.
| Parameter | To Favor Mono-acylation (Minimize Diacylation) | To Favor Di-acylation (or for Difficult Reactions) | Rationale |
| Molar Ratio (Acylating Agent:Aniline) | Use 1:1 to 1.2:1 ratio.[1] | Use a large excess (>2 equivalents). | Limits the availability of the acylating agent for the second, slower acylation step. |
| Temperature | Lower temperature (0 °C to Room Temp).[1] | Higher temperature (Reflux). | The second acylation step has a higher activation energy; lower temperatures disfavor it. |
| Acylating Agent | Less reactive (e.g., Acetic Anhydride).[4] | More reactive (e.g., Acyl Chloride).[1] | Provides a more controlled reaction rate, reducing the chance of over-acylation. |
| Addition Method | Slow, dropwise addition of acylating agent. | Rapid or bulk addition. | Prevents localized high concentrations of the acylating agent. |
| Catalyst | Use of a base (e.g., K₂CO₃, Pyridine) to neutralize acid byproducts. | Stronger activating agents (e.g., DMAP) for hindered anilines.[1] | Prevents protonation and deactivation of aniline by acid generated in situ.[3] |
Visualizing Workflows and Logic
Troubleshooting Workflow for Diacylation
The following diagram outlines a logical approach to troubleshooting and optimizing an aniline acylation reaction where diacylation is observed.
Caption: A logical workflow for troubleshooting diacylation in aniline reactions.
General Experimental Workflow for Aniline Acylation
This diagram illustrates the typical sequence of steps for performing a selective N-acylation of aniline.
References
Technical Support Center: Optimizing Catalyst Loading for Reactions Involving 2-Chloro-4-(methylsulfonyl)aniline
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing catalyst loading and troubleshooting common experimental challenges in reactions involving 2-Chloro-4-(methylsulfonyl)aniline.
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading range for cross-coupling reactions with this compound?
A1: The optimal catalyst loading is highly dependent on the specific reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the purity of the starting materials, and the reaction scale. A general starting point for optimization is typically between 0.5 mol% and 5 mol%.[1] It is crucial to screen a range of catalyst loadings to find the balance between reaction efficiency and cost-effectiveness. Insufficient catalyst can lead to low conversion rates, while excessive loading may cause side reactions or be economically unviable.
Q2: How do I choose the right catalyst and ligand for my reaction?
A2: The choice of catalyst and ligand is critical for a successful reaction. For palladium-catalyzed cross-coupling reactions involving electron-deficient anilines like this compound, electron-rich and sterically hindered phosphine ligands are often preferred. These ligands can promote the rate-limiting oxidative addition and reductive elimination steps.[2] It is advisable to consult the literature for catalyst systems used with similar substrates.
Q3: My reaction is not going to completion. What are the possible causes?
A3: Incomplete conversion can be due to several factors:
-
Catalyst Inactivity or Decomposition: The catalyst may be deactivated by impurities in the starting materials or solvents, or by exposure to oxygen.[3] Ensure all reagents are pure and that the reaction is performed under a strictly inert atmosphere.
-
Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction to proceed to completion within a reasonable timeframe.[1]
-
Poor Solubility: The reactants or the catalyst may not be sufficiently soluble in the chosen solvent system.
-
Sub-optimal Temperature: The reaction temperature may be too low to overcome the activation energy barrier.
Q4: I am observing the formation of significant byproducts. How can I improve the selectivity?
A4: Byproduct formation can be minimized by optimizing the reaction conditions. Key parameters to consider include:
-
Catalyst and Ligand: The choice of the catalytic system can significantly influence the selectivity.
-
Base: The strength and nature of the base can affect the reaction pathway.
-
Temperature: Lowering the reaction temperature may reduce the rate of side reactions.
-
Solvent: The polarity of the solvent can influence the relative rates of the desired reaction and side reactions.
Q5: How can I monitor the progress of my reaction effectively?
A5: Reaction progress can be monitored using various analytical techniques, such as:
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting materials and the formation of products.
-
Gas Chromatography (GC): Suitable for volatile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots from the reaction mixture.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Catalyst Inactivity | Ensure the catalyst is fresh and has been stored under an inert atmosphere. Consider using a pre-catalyst for more reliable generation of the active species.[3] |
| Oxygen Sensitivity | Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.[2] |
| Impure Starting Materials | Purify the this compound and the coupling partner before use. Impurities can act as catalyst poisons. |
| Incorrect Catalyst Loading | Screen a range of catalyst loadings (e.g., 0.5, 1, 2, 5 mol%) to determine the optimal amount.[1] |
| Suboptimal Temperature | Gradually increase the reaction temperature in increments of 10 °C, while monitoring for product formation and decomposition. |
Issue 2: Poor Selectivity / High Levels of Impurities
| Potential Cause | Troubleshooting Step |
| Side Reactions | Screen different ligands, bases, and solvents to identify conditions that favor the desired product.[4] |
| Homocoupling of Coupling Partner | Ensure rigorous degassing to minimize oxygen, which can promote homocoupling.[3] |
| Protodehalogenation | Use anhydrous solvents and reagents. Consider using a milder base. |
| Oxidation of the Sulfonyl Group | Conduct the reaction under a strictly inert atmosphere to prevent oxidation of the sulfur-containing functional group.[5] |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Loading Optimization in a Suzuki-Miyaura Coupling Reaction
This protocol provides a general framework for optimizing catalyst loading. The specific amounts and reagents should be adjusted based on the specific reaction.
-
Preparation: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.) to a series of oven-dried reaction vials.
-
Catalyst Addition: To each vial, add a different loading of the palladium catalyst (e.g., Pd(PPh₃)₄) and ligand (e.g., SPhos), ranging from 0.5 mol% to 5 mol%.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 10:1) to each vial.
-
Reaction: Seal the vials and heat the reaction mixtures to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of each reaction by taking small aliquots at regular intervals and analyzing them by HPLC or TLC.
-
Analysis: After a set time (e.g., 12 hours), cool the reactions to room temperature and determine the yield and purity of the product in each vial to identify the optimal catalyst loading.
Data Presentation: Illustrative Results of Catalyst Loading Optimization
| Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Product Yield (%) |
| 0.5 | 12 | 45 | 40 |
| 1.0 | 12 | 85 | 80 |
| 2.0 | 8 | 98 | 95 |
| 5.0 | 8 | 98 | 94 |
Note: This data is illustrative and will vary depending on the specific reaction conditions.
Visualizations
Caption: Experimental workflow for catalyst loading optimization.
Caption: Troubleshooting logic for low reaction yield.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for Purity Determination of 2-Chloro-4-(methylsulfonyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of purity for 2-Chloro-4-(methylsulfonyl)aniline. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical intermediates and active pharmaceutical ingredients. This document outlines the most common and effective techniques, presenting their principles, experimental protocols, and comparative performance data to aid researchers in selecting the most suitable method for their specific requirements.
Overview of Analytical Techniques
The purity assessment of this compound, an aromatic amine, is predominantly achieved through a combination of chromatographic and spectroscopic techniques. These methods offer high resolution for separating the main component from process-related impurities and degradation products. The most widely applicable techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy.[1]
-
High-Performance Liquid Chromatography (HPLC): This is the most common technique for purity analysis of non-volatile and thermally labile compounds due to its high resolving power, sensitivity, and quantitative accuracy.[1] Reversed-phase HPLC with UV detection is a robust and widely used configuration.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is ideal for the analysis of volatile and thermally stable compounds. It combines the separation capabilities of gas chromatography with the powerful identification features of mass spectrometry, making it highly effective for identifying unknown impurities.[1]
-
Quantitative ¹H NMR (qNMR) Spectroscopy: As an absolute quantification method, qNMR can determine the purity of a sample without the need for a reference standard of the analyte, by comparing the integral of an analyte signal with that of a certified internal standard.[1]
Comparative Performance of Analytical Methods
The selection of an analytical method is often a balance between the required sensitivity, selectivity, and the cost and complexity of the instrumentation. The following table summarizes the typical performance characteristics of the primary analytical techniques for the purity assessment of aromatic amines similar to this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative ¹H NMR (qNMR) |
| Linearity (r²) | > 0.995 | > 0.998 | Not Applicable (Absolute Method) |
| Range | 1 - 100 µg/mL | 0.1 - 50 µg/mL | Dependent on internal standard concentration |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 98 - 102% |
| Precision (% RSD) | < 2% | < 5% | < 1% |
| Limit of Detection (LOD) | ~0.5 µg/mL | ~0.05 µg/mL | ~0.1% by weight |
| Limit of Quantitation (LOQ) | ~1 µg/mL | ~0.1 µg/mL | ~0.3% by weight |
| Selectivity | Moderate to High | High | High |
| Impurity Identification | Limited (Retention Time) | High (Mass Spectra) | Limited (Structural Information) |
Note: The data presented is representative of performance for structurally similar aromatic amines and serves as a guideline. Method validation is required for specific applications.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are outlined protocols for the three compared techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol is a general guideline for the purity determination of this compound using reversed-phase HPLC.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Trifluoroacetic acid)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% Formic acid).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm[1]
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a suitable solvent, such as a mixture of acetonitrile and water, to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to fall within the calibration range (e.g., 1-100 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.
Quantification: Purity is determined by the area normalization method, where the peak area of the main component is expressed as a percentage of the total area of all peaks. For higher accuracy, a calibration curve should be prepared using a certified reference standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for identifying and quantifying volatile impurities in this compound.
Instrumentation:
-
GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
Fused silica capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
GC Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.[1]
-
-
Injector Temperature: 250 °C
-
MS Transfer Line Temperature: 280 °C[1]
MS Conditions:
Sample Preparation:
-
Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.
Analysis: The percentage purity is calculated based on the relative peak areas in the total ion chromatogram. The mass spectra of any impurity peaks can be compared against spectral libraries (e.g., NIST) for identification.
Quantitative ¹H NMR (qNMR) Spectroscopy
This protocol provides an absolute measure of purity.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Reagents and Standards:
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone). The standard should have a signal that does not overlap with the analyte signals.
NMR Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest.
-
Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (e.g., 16 or 32).
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube.
-
Add the appropriate deuterated solvent to dissolve both completely.
Data Processing:
-
Carefully integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
The purity is calculated using the following formula:[1] Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:
-
I = integral value
-
N = number of protons for the integrated signal
-
MW = molecular weight
-
m = mass
-
P_std = purity of the standard[1]
-
Visualized Workflows and Logical Relationships
To further clarify the experimental and decision-making processes, the following diagrams are provided.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Logical flow for selecting an analytical method.
Conclusion
For a comprehensive and reliable assessment of the purity of this compound, a multi-technique approach is recommended. HPLC-UV is a robust and reliable method for routine quality control and purity determination. GC-MS is an invaluable tool for the identification and quantification of volatile impurities, which is crucial during process development and troubleshooting. qNMR offers a powerful orthogonal technique for absolute purity assignment, particularly useful for the certification of reference materials. The choice of method should be guided by the specific analytical requirements, including the need for impurity identification, the desired level of accuracy, and throughput considerations.
References
A Comparative Guide to the HPLC Analysis of 2-Chloro-4-(methylsulfonyl)aniline
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2-Chloro-4-(methylsulfonyl)aniline, a key intermediate in pharmaceutical synthesis. The information is intended for researchers, scientists, and drug development professionals who require robust analytical methods for purity assessment, stability testing, and quality control. This document outlines a proposed stability-indicating HPLC method, compares it with alternative analytical techniques, and provides detailed experimental protocols.
Overview of Analytical Challenges
This compound is a polar aromatic compound containing a chloro group, an aniline moiety, and a methylsulfonyl group. An effective analytical method must be able to separate the main compound from potential process-related impurities and degradation products. Forced degradation studies are crucial for developing a stability-indicating method that can resolve the parent drug from any degradants formed under various stress conditions.[1][2][3]
Proposed High-Performance Liquid Chromatography (HPLC) Method
While a specific validated HPLC method for this compound is not widely published, a robust reversed-phase HPLC (RP-HPLC) method can be developed based on the analysis of structurally similar compounds, such as other substituted anilines and sulfonamides.[4][5][6] The following method is a proposed starting point for analysis and method validation.
Experimental Protocol: Proposed RP-HPLC Method
Instrumentation:
-
An HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% Formic Acid).
-
Gradient Program:
-
0-5 min: 20% Acetonitrile
-
5-25 min: 20% to 80% Acetonitrile
-
25-30 min: 80% Acetonitrile
-
30-35 min: 80% to 20% Acetonitrile
-
35-40 min: 20% Acetonitrile (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: UV detection at 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Dissolve an accurately weighed amount of the sample in the mobile phase starting composition (80:20 Water:Acetonitrile) to a final concentration of approximately 0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Rationale for Method Parameters:
-
A C18 column is a versatile stationary phase suitable for the separation of moderately polar aromatic compounds.
-
The use of a gradient elution allows for the effective separation of the main analyte from potential impurities with a wider range of polarities.
-
Formic acid is added to the mobile phase to improve peak shape and resolution for the aniline moiety by suppressing the ionization of silanol groups on the silica-based stationary phase.
-
A detection wavelength of 254 nm is chosen as many aromatic compounds exhibit strong absorbance at this wavelength. A photodiode array detector would be beneficial to assess peak purity.
Comparison with Alternative Analytical Techniques
While HPLC is a cornerstone technique for the analysis of pharmaceutical compounds, other methods can offer complementary information or advantages in specific scenarios.[7]
| Parameter | Proposed RP-HPLC-UV | UPLC-MS/MS | GC-MS |
| Principle | Separation based on polarity with UV detection. | Separation based on polarity with mass-based detection. | Separation based on volatility and boiling point with mass-based detection. |
| Selectivity | Good | Excellent | Excellent |
| Sensitivity (LOD/LOQ) | Moderate (µg/mL range) | High (ng/mL to pg/mL range) | High (ng/mL range for volatile compounds) |
| Speed | Standard (~20-40 min) | Fast (~2-10 min) | Moderate (~15-30 min) |
| Instrumentation Cost | Moderate | High | High |
| Sample Throughput | Moderate | High | Moderate |
| Compound Volatility | Not required | Not required | Required |
| Structural Information | Limited (UV spectrum) | High (Mass fragmentation) | High (Mass fragmentation) |
Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers significantly higher sensitivity and selectivity compared to HPLC-UV.[7] The use of smaller particle size columns in UPLC results in faster analysis times and improved resolution. Mass spectrometry provides molecular weight and structural information, which is invaluable for the identification of unknown impurities and degradation products.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For a compound like this compound, derivatization may be necessary to increase its volatility and thermal stability for GC analysis. GC-MS provides excellent separation efficiency and definitive identification of impurities based on their mass spectra.
Forced Degradation and Stability-Indicating Nature of the HPLC Method
To ensure the developed HPLC method is stability-indicating, forced degradation studies should be performed.[1][2][3] This involves subjecting the this compound sample to various stress conditions to generate potential degradation products.
Experimental Protocol: Forced Degradation Study
-
Acid Hydrolysis: Reflux the sample in 0.1 M HCl at 80°C for 2 hours.
-
Base Hydrolysis: Reflux the sample in 0.1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
The stressed samples are then analyzed using the proposed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main analyte peak, and the peak purity of the analyte can be demonstrated.
Visualizations
Experimental Workflow for HPLC Analysis
Caption: Workflow for the HPLC analysis of this compound.
Logical Relationship of Analytical Techniques
Caption: Relationship between HPLC and alternative analytical techniques.
References
- 1. Stability-indicating sulfa drug analysis using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. helixchrom.com [helixchrom.com]
- 4. VALIDATED AND STABILITY INDICATING HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SULFADIAZINE SODIUM , SULFATHIAZOLE SODIUM AND SULFADIMIDINE SODIUM IN WATER SOLUBLE POWDER DOSAGE FORM | Semantic Scholar [semanticscholar.org]
- 5. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to 2-Chloro-4-(methylsulfonyl)aniline and Other Substituted Anilines for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the success of a synthetic route and the ultimate biological activity of a target molecule. This guide provides an objective comparison of 2-Chloro-4-(methylsulfonyl)aniline with a selection of other commonly utilized substituted anilines. The comparison focuses on their physicochemical properties, relative reactivity, and potential impact on biological activity, supported by experimental data and established chemical principles.
Substituted anilines are a cornerstone of medicinal chemistry and materials science, offering a versatile scaffold for the synthesis of a wide array of complex molecules. The nature and position of substituents on the aniline ring profoundly influence the compound's nucleophilicity, basicity, and overall reactivity. These characteristics, in turn, dictate their utility in various chemical transformations and their suitability as pharmacophores in drug design.
This guide will compare this compound with four other anilines representing a spectrum of electronic properties: aniline (the parent compound), 4-methylaniline (electron-donating substituent), 4-chloroaniline (weakly electron-withdrawing substituent), and 4-nitroaniline (strongly electron-withdrawing substituent).
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these anilines is crucial for their effective use in synthesis and for predicting their behavior in biological systems. The following table summarizes key properties of the selected anilines.
| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa of Conjugate Acid |
| This compound | 205.66 | 191-198[1] | -0.60 (Predicted)[1] | |
| Aniline | 93.13 | -6 | 4.6 | |
| 4-Methylaniline | 107.15 | 43-45 | 5.08 | |
| 4-Chloroaniline | 127.57 | 68-72 | 4.15 | |
| 4-Nitroaniline | 138.12 | 146-149 | 1.0 |
Comparison of Reactivity
The reactivity of the amino group in substituted anilines is directly influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups (EDGs) increase the electron density on the nitrogen atom, enhancing its nucleophilicity and basicity, thus increasing reactivity in reactions such as acylation and alkylation. Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the nitrogen, reducing its nucleophilicity and basicity, and thereby decreasing its reactivity.
The pKa of the conjugate acid is a good indicator of the electron density on the nitrogen and, consequently, the nucleophilicity of the aniline. A higher pKa value corresponds to a more basic and generally more nucleophilic amine.
Based on the pKa values, the predicted order of reactivity for the selected anilines in a typical nucleophilic reaction, such as N-acetylation, is:
4-Methylaniline > Aniline > 4-Chloroaniline > 4-Nitroaniline > this compound
The this compound is predicted to be the least reactive among the selected anilines due to the presence of two electron-withdrawing groups: a chloro group in the ortho position and a strongly deactivating methylsulfonyl group in the para position. The predicted pKa of its conjugate acid is significantly lower than the others, indicating a much lower basicity.
Experimental Protocols
General Experimental Protocol for Comparative N-Acetylation of Anilines
This protocol can be used to experimentally determine the relative reactivity of the selected anilines.
Materials:
-
Aniline
-
This compound
-
4-Methylaniline
-
4-Chloroaniline
-
4-Nitroaniline
-
Acetic anhydride
-
Pyridine (or another suitable base)
-
Dichloromethane (or another suitable aprotic solvent)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
-
Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) for quantitative analysis
Procedure:
-
In separate, dry round-bottom flasks, dissolve equimolar amounts (e.g., 10 mmol) of each aniline in 50 mL of dichloromethane.
-
To each flask, add an equimolar amount of pyridine.
-
Cool the flasks in an ice bath to 0°C.
-
While stirring, add an equimolar amount of acetic anhydride dropwise to each flask at the same rate.
-
Monitor the progress of each reaction at regular time intervals (e.g., every 15 minutes) by taking a small aliquot and analyzing it by TLC.
-
For a quantitative comparison, the reaction aliquots can be quenched with water and the organic layer analyzed by GC-MS or HPLC to determine the percentage conversion of the aniline to the corresponding acetanilide.
-
The reaction that reaches completion first or shows the highest conversion at a specific time point is considered to be the most reactive.
Biological Activity: Application in Kinase Inhibitors
Substituted anilines are a key structural motif in a large number of kinase inhibitors, which are a critical class of drugs for the treatment of cancer and other diseases. The aniline moiety often serves as a "hinge-binder," forming crucial hydrogen bonds with the backbone of the kinase hinge region. The substituents on the aniline ring can significantly impact the inhibitor's potency, selectivity, and pharmacokinetic properties by occupying different sub-pockets of the ATP-binding site.
| Aniline Moiety in Inhibitor | Kinase Target | IC50 (nM) |
| Derivatives of this compound | Antimicrobial activity has been evaluated[2] | Data not available for kinase inhibition |
| Aniline | c-Src | Varies with substitution |
| 4-Methylaniline | p38 MAP kinase | Varies with scaffold |
| 4-Chloroaniline | Various kinases | Varies with scaffold |
| 4-Nitroaniline | Muscarinic M1 Receptor Affinity (as part of a larger molecule) | High affinity reported |
The strongly deactivating nature of the substituents in this compound might be leveraged in drug design to modulate the basicity of the aniline nitrogen, which can be important for cell permeability and off-target effects. Furthermore, the methylsulfonyl group can act as a hydrogen bond acceptor, potentially forming additional interactions within the kinase active site.
Visualizations
General Synthesis of Substituted Anilines
A common and versatile method for the synthesis of substituted anilines is the reduction of the corresponding substituted nitroarenes. This two-step approach involves the nitration of a substituted benzene followed by the reduction of the nitro group.
Caption: General workflow for the synthesis of substituted anilines.
Conclusion
This compound presents a unique profile among substituted anilines due to the presence of two distinct electron-withdrawing groups. This results in a significantly lower predicted basicity and nucleophilicity compared to aniline and anilines with electron-donating or weakly deactivating substituents. While this reduced reactivity might require more forcing conditions in some synthetic transformations, it can be advantageous in drug design for fine-tuning the electronic properties of a pharmacophore. The methylsulfonyl group also offers an additional site for potential hydrogen bonding interactions within a biological target.
For researchers, the choice of a substituted aniline will depend on the specific requirements of their application. For reactions requiring high nucleophilicity, anilines with electron-donating groups like 4-methylaniline are preferable. However, for applications where modulating basicity and introducing potential hydrogen bond acceptors are important, this compound offers a valuable and distinct building block for exploration in medicinal chemistry and materials science. Further experimental studies are warranted to provide a direct quantitative comparison of its reactivity and biological activity against other anilines in standardized assays.
References
Spectroscopic Validation of 2-Chloro-4-(methylsulfonyl)aniline: A Comparative Guide
For Immediate Release
This guide provides a comprehensive spectroscopic validation of the structure of 2-Chloro-4-(methylsulfonyl)aniline, a key intermediate in pharmaceutical and materials science research. By employing a multi-technique approach, including Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, we confirm the molecular structure and provide a comparative analysis with related aniline derivatives. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the characterization of this compound.
Executive Summary
The structural integrity of this compound (C₇H₈ClNO₂S), molecular weight 205.66 g/mol , is established through rigorous spectroscopic analysis.[1] The electron ionization mass spectrum confirms the molecular weight and provides key fragmentation patterns. While experimental IR and NMR data for this specific compound are not widely available, this guide presents predicted spectral characteristics based on the analysis of structurally similar compounds. These comparisons offer valuable insights into the expected spectroscopic behavior of this compound, facilitating its identification and quality control.
Spectroscopic Data Comparison
To facilitate a clear understanding of the spectroscopic properties of this compound, the following tables summarize the available experimental data for the target molecule and compare it with data from related aniline derivatives.
Table 1: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass-to-Charge Ratios (m/z) |
| This compound | C₇H₈ClNO₂S | 205.66 | 205 (M⁺), 126, 99, 63 [1] |
| 2-Chloro-4-methylaniline | C₇H₈ClN | 141.60 | 141 (M⁺), 106 |
| 4-(Methylsulfonyl)aniline | C₇H₉NO₂S | 171.22 | 171 (M⁺), 108, 92 |
Table 2: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Absorption Range (cm⁻¹) for this compound | Comparative Data for Substituted Anilines (cm⁻¹) |
| N-H Stretch (Aniline) | 3300-3500 (two bands) | Aniline: 3433, 3356; o-chloroaniline: 3466, 3373[2] |
| S=O Stretch (Sulfonyl) | 1300-1350 (asymmetric), 1140-1160 (symmetric) | N/A |
| C-Cl Stretch (Aromatic) | 1000-1100 | N/A |
| C-S Stretch | 600-800 | N/A |
Table 3: Predicted ¹H NMR Chemical Shifts (ppm)
| Proton | Predicted Chemical Shift (δ) for this compound | Comparative Data for Substituted Anilines (δ) |
| NH₂ | ~4.0-5.0 | 2-Chloroaniline: 3.92[3] |
| Aromatic CH | 6.8-7.8 | 2-Chloro-4-methylaniline: 6.6-7.1 |
| SO₂CH₃ | ~3.1 | N/A |
Table 4: Predicted ¹³C NMR Chemical Shifts (ppm)
| Carbon | Predicted Chemical Shift (δ) for this compound | Comparative Data for Substituted Anilines (δ) |
| C-NH₂ | ~145-150 | Aniline: 146.7 |
| C-Cl | ~120-125 | 2-Chloro-4-nitroanisole: C-Cl at 120-130 range |
| C-SO₂ | ~135-140 | 2-(Phenylsulfonyl)aniline: C-SO₂ at 130-140 range[4] |
| Aromatic CH | ~115-135 | Aniline: 115.1, 118.6, 129.1[5] |
| SO₂CH₃ | ~44 | N/A |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
Mass Spectrometry (Electron Ionization)
-
Sample Preparation: A small amount of this compound is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.
-
Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum.
Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.
-
Data Acquisition: An infrared beam is passed through the ATR crystal, where it interacts with the sample at the surface. The detector measures the absorbance of infrared radiation at different wavenumbers to generate the IR spectrum. A background spectrum of the clean crystal is recorded and subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) may be added.
-
Data Acquisition: The sample tube is placed in the NMR spectrometer and subjected to a strong magnetic field. Radiofrequency pulses are applied to excite the atomic nuclei (¹H or ¹³C).
-
Analysis: The relaxation of the excited nuclei is detected and a Fourier transform is applied to the resulting signal to obtain the NMR spectrum, which shows chemical shifts, signal integrations, and coupling patterns.
Visualizing the Validation Workflow
The logical flow of spectroscopic validation for a chemical structure is a critical process in chemical research. The following diagram illustrates this workflow, from initial sample analysis to final structure confirmation.
Caption: Workflow for Spectroscopic Structure Validation.
Signaling Pathway Context
While the specific biological signaling pathways involving this compound are not extensively documented, substituted anilines are known to be precursors for various biologically active molecules, including kinase inhibitors. The diagram below illustrates a generic signaling pathway where a hypothetical inhibitor derived from this aniline could act.
References
A Comparative Guide to GC-MS and HPLC for Impurity Profiling of 2-Chloro-4-(methylsulfonyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the impurity profiling of 2-Chloro-4-(methylsulfonyl)aniline. The selection of an appropriate analytical technique is critical for ensuring the purity, safety, and efficacy of active pharmaceutical ingredients (APIs). This document outlines detailed experimental protocols, presents comparative data, and illustrates a general workflow for impurity analysis.
Introduction to Impurity Profiling
Impurity profiling is the identification and quantification of unwanted chemicals present in APIs.[1] These impurities can originate from various sources, including starting materials, intermediates, by-products of side reactions, and degradation products.[2] Regulatory bodies like the International Council for Harmonisation (ICH) mandate stringent control over impurities in pharmaceutical products.[3][4] Forced degradation studies, where the drug substance is subjected to stress conditions such as acid, base, oxidation, heat, and light, are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[3][4][5][6]
Comparative Analysis of Analytical Techniques
Both GC-MS and HPLC are powerful techniques for separating and identifying impurities. The choice between them often depends on the physicochemical properties of the analyte and its potential impurities, such as volatility, thermal stability, and polarity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for the analysis of volatile and thermally stable compounds.[7] It combines the superior separation capability of gas chromatography with the definitive identification power of mass spectrometry.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[7] Coupled with a UV or a mass spectrometer detector (LC-MS), it is a cornerstone of pharmaceutical analysis.
The following table summarizes the key performance characteristics of a typical GC-MS and a reverse-phase HPLC method for the analysis of this compound and its hypothetical impurities.
Table 1: Comparison of GC-MS and HPLC for Impurity Profiling
| Parameter | GC-MS | HPLC-UV |
| Principle | Separation based on volatility and polarity, followed by mass-based identification. | Separation based on partitioning between a stationary and mobile phase, with UV detection. |
| Volatility Requirement | High (Analyte must be volatile and thermally stable) | Low (Suitable for non-volatile and thermally labile compounds) |
| Potential Impurities Detected | Starting materials (e.g., 1-chloro-2-nitro-5-(methylsulfonyl)benzene), related substances with similar volatility, residual solvents. | A broader range of polar and non-polar impurities, including degradation products and non-volatile starting materials. |
| Limit of Detection (LOD) | ~0.01% | ~0.02% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.05% |
| Precision (%RSD) | < 2% | < 2% |
| **Linearity (R²) ** | > 0.999 | > 0.999 |
| Primary Advantage | High specificity and identification certainty from mass spectra. | Wide applicability and robustness for various impurity types. |
| Primary Limitation | Not suitable for non-volatile or thermally unstable compounds. | Potential for co-elution of impurities with similar UV absorbance. |
Experimental Protocols
GC-MS Method for Impurity Profiling
This protocol is a general guideline and should be optimized and validated for specific laboratory conditions.
Instrumentation: A gas chromatograph equipped with a mass selective detector.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 10 minutes at 280°C.
-
-
Injector Temperature: 270°C.
-
Injection Volume: 1 µL (splitless mode).
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40-500 amu.
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve in 25 mL of a suitable solvent such as methanol or acetonitrile to prepare a 1 mg/mL solution.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
HPLC Method for Impurity Profiling
This protocol outlines a reverse-phase HPLC method for the separation of this compound from its potential impurities.
Instrumentation: An HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in the initial mobile phase composition (80:20, Mobile Phase A:Mobile Phase B).
-
Vortex and sonicate if necessary to dissolve.
-
Filter through a 0.45 µm syringe filter prior to analysis.
Workflow for Impurity Profiling and Identification
The following diagram illustrates a systematic workflow for the impurity profiling of this compound, from initial analysis to final characterization.
Caption: Workflow for the impurity profiling of this compound.
Conclusion
The selection of an analytical method for impurity profiling of this compound requires careful consideration of the potential impurities. A GC-MS method is highly effective for identifying and quantifying volatile and thermally stable impurities with a high degree of certainty. Conversely, an HPLC method offers broader applicability for a wider range of impurities, including non-volatile and thermally labile degradation products. For comprehensive impurity profiling, a multi-technique approach is often recommended. Initial screening by both GC-MS and HPLC, followed by structural elucidation of unknown impurities using techniques like high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR), will provide a complete and robust impurity profile.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. biopharminternational.com [biopharminternational.com]
- 7. benchchem.com [benchchem.com]
Navigating the Reactivity Landscape of Chloro-Substituted Anilines in Cross-Coupling Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the selective functionalization of aromatic amines is a cornerstone of modern synthesis. Chloro-substituted anilines represent a class of readily available and cost-effective building blocks. However, the inherent stability of the C-Cl bond presents a significant hurdle in palladium-catalyzed cross-coupling reactions. This guide provides a comparative analysis of the reactivity of ortho-, meta-, and para-chloroanilines in key cross-coupling reactions, supported by experimental data, to aid in synthetic strategy and catalyst selection.
The reactivity of halogenated anilines in palladium-catalyzed cross-coupling reactions is fundamentally governed by the carbon-halogen (C-X) bond dissociation energy. This energy follows the trend C-I < C-Br < C-Cl, making chloroarenes the least reactive among the common halogens (excluding fluorine). Consequently, the oxidative addition of the aryl chloride to the Pd(0) catalyst, the often rate-determining step, is more challenging and typically requires more forceful conditions, such as higher temperatures and specialized, electron-rich, bulky phosphine ligands.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. While aryl bromides are generally more reactive, advancements in ligand design have enabled the efficient coupling of chloroanilines. The position of the chloro substituent on the aniline ring influences reactivity due to a combination of electronic and steric effects.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of Chloroanilines
| Chloroaniline Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Chloroaniline | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 18 | 85[1] |
Note: This data is representative and reaction yields are highly dependent on the specific substrates, catalyst, ligand, and reaction conditions.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds. Similar to Suzuki-Miyaura coupling, the reactivity of chloroanilines is lower than their bromo and iodo counterparts. The development of sterically hindered and electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, has been pivotal in enabling the amination of aryl chlorides.
The position of the chloro substituent can influence the reaction efficiency. Steric hindrance at the ortho position can make coupling more difficult. However, the electronic nature of the substituent also plays a crucial role.
Table 2: Representative Yields for Buchwald-Hartwig Amination of Chloroanilines
| Chloroaniline Isomer | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Chloroaniline | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 24 | 92 |
| 4-Chloroaniline | Morpholine | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 80 | 2 | 98 |
Note: The data in this table is compiled from different sources and serves as a representative comparison. Direct comparison under identical conditions is necessary for a definitive assessment of reactivity.
Comparative Reactivity in Heck Reaction
The Heck reaction, which forms a C-C bond between an aryl halide and an alkene, also shows a dependence on the C-X bond strength. While less common for chloroanilines compared to Suzuki and Buchwald-Hartwig reactions, successful Heck couplings have been reported, often requiring high temperatures and specialized catalyst systems. The regioselectivity of the Heck reaction can also be influenced by the substitution pattern on the aniline ring.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and optimization. Below are representative protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions involving chloroanilines.
Representative Experimental Protocol for Suzuki-Miyaura Coupling of 3-Chloroaniline
Materials:
-
3-Chloroaniline (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 3-chloroaniline, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 18-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Experimental Protocol for Buchwald-Hartwig Amination of 4-Chloroaniline
Materials:
-
4-Chloroaniline (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)
-
RuPhos (0.03 mmol, 3.0 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)
-
Toluene (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with Pd₂(dba)₃, RuPhos, and NaOtBu.
-
Add 4-chloroaniline and morpholine.
-
Add anhydrous toluene and seal the vessel.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction until the starting material is consumed.
-
After cooling, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Signaling Pathways and Experimental Workflows
Visualizing the catalytic cycles and experimental workflows can provide a clearer understanding of the processes involved.
Caption: Generalized Suzuki-Miyaura Catalytic Cycle.
Caption: Generalized Buchwald-Hartwig Amination Cycle.
Caption: General Experimental Workflow for Cross-Coupling.
Conclusion
References
The Synthetic Advantage: A Cost-Benefit Analysis of 2-Chloro-4-(methylsulfonyl)aniline in Kinase Inhibitor Synthesis
For researchers and drug development professionals, the selection of building blocks in the synthesis of targeted therapeutics is a critical decision, balancing cost, synthetic efficiency, and the final compound's pharmacological profile. This guide provides a comparative analysis of 2-Chloro-4-(methylsulfonyl)aniline against viable alternatives in the synthesis of anilinoquinazoline-based kinase inhibitors, with a focus on the well-established HER2/EGFR inhibitor, Lapatinib.
This compound serves as a crucial intermediate in the construction of numerous kinase inhibitors, providing a key structural motif for binding to the ATP pocket of target enzymes. Its utility is exemplified in the synthesis of Lapatinib, a potent dual inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2) and Epidermal Growth Factor Receptor (EGFR). This analysis delves into the economic and synthetic performance of this compound in comparison to three alternative aniline derivatives: 3-Chloro-4-(pyridin-2-ylmethoxy)aniline, 4-Aminobenzonitrile, and Quinolin-6-amine. These alternatives are also found in various anilinoquinazoline kinase inhibitors, making them relevant comparators.
Cost Comparison of Aniline Building Blocks
The commercial cost of starting materials is a primary consideration in drug development, impacting the overall expenditure of research and large-scale production. The following table provides a snapshot of the pricing for this compound and its selected alternatives from various suppliers. To facilitate a standardized comparison, prices have been normalized to a per-gram basis where possible. It is important to note that prices can fluctuate based on supplier, purity, and quantity.
| Compound | CAS Number | Supplier Example(s) | Price (USD/gram) |
| This compound | 13244-35-4 | Sigma-Aldrich, AK Scientific | ~$2420 (for 50mg)[1] |
| 3-Chloro-4-(pyridin-2-ylmethoxy)aniline | 524955-09-7 | ChemScene, BLDpharm | Price on Request[2][3] |
| 4-Aminobenzonitrile | 873-74-5 | Thermo Scientific, TCI, IndiaMART | ~$2.15 - $15.00[4][5] |
| Quinolin-6-amine | 580-15-4 | Thermo Scientific, Chem-Impex | ~$15.40 - $15.66[6][7] |
Note: Prices are indicative and subject to change. Bulk pricing may be significantly different.
Performance and Synthetic Considerations
The efficacy of a building block extends beyond its price to its performance in chemical reactions, influencing yield, purity, and the overall complexity of the synthesis.
This compound in Lapatinib Synthesis:
Alternative Aniline Derivatives:
-
3-Chloro-4-(pyridin-2-ylmethoxy)aniline: This building block is utilized in the synthesis of the irreversible pan-HER inhibitor, Neratinib. The synthesis of Neratinib also involves the coupling of this aniline derivative with a quinazoline core. The structural similarity to the aniline portion of Lapatinib suggests it as a viable, albeit potentially more complex, alternative.
-
4-Aminobenzonitrile and Quinolin-6-amine: These anilines are found in other anilinoquinazoline-based EGFR and dual EGFR/HER2 inhibitors[9]. The cyano group in 4-aminobenzonitrile and the quinoline ring in quinolin-6-amine offer different electronic and steric properties that can influence kinase binding affinity and selectivity. Synthetic protocols for incorporating these anilines into a quinazoline scaffold are well-documented[9].
A direct comparison of reaction yields between these alternatives and this compound would require side-by-side experimental evaluation under identical conditions. However, the established use of these alternatives in potent kinase inhibitors underscores their synthetic viability.
Experimental Protocols
The following are generalized protocols for key reactions in the synthesis of anilinoquinazoline kinase inhibitors.
Protocol 1: Nucleophilic Aromatic Substitution for Aniline Coupling
This protocol describes the general procedure for coupling an aniline derivative with a 4-chloroquinazoline intermediate.
Materials:
-
Substituted 4-chloroquinazoline (1.0 eq)
-
Aniline derivative (e.g., this compound or alternative) (1.0-1.2 eq)
-
Solvent (e.g., isopropanol, DMF)
-
Base (optional, e.g., DIPEA)
Procedure:
-
Dissolve the 4-chloroquinazoline and the aniline derivative in the chosen solvent in a reaction flask.
-
If a base is used, add it to the mixture.
-
Heat the reaction mixture to a specified temperature (e.g., reflux) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration, wash with a suitable solvent, and dry.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography or recrystallization.
Protocol 2: Suzuki Coupling for Side Chain Installation
This protocol outlines a general procedure for the Suzuki coupling reaction often used to introduce aryl or heteroaryl moieties to the quinazoline core, as seen in the synthesis of Lapatinib[10].
Materials:
-
6-Iodo-anilinoquinazoline intermediate (1.0 eq)
-
Boronic acid or ester (e.g., 5-formylfuran-2-boronic acid) (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (0.05-0.1 eq)
-
Base (e.g., Na₂CO₃, K₂CO₃) (2.0-3.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water)
Procedure:
-
To a reaction flask, add the 6-iodo-anilinoquinazoline intermediate, the boronic acid, the palladium catalyst, and the base.
-
Degas the flask and backfill with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent system.
-
Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathway and Experimental Workflow Visualization
The therapeutic efficacy of Lapatinib and similar kinase inhibitors stems from their ability to block the HER2/EGFR signaling cascade, which is crucial for the growth and proliferation of certain cancer cells[4][11].
Caption: HER2/EGFR signaling pathway inhibited by Lapatinib.
The diagram above illustrates the simplified HER2 and EGFR signaling pathways. Ligand binding to EGFR or HER2 dimerization leads to the activation of downstream pathways, primarily the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which ultimately promote cell proliferation, survival, and angiogenesis[10][12]. Lapatinib exerts its therapeutic effect by inhibiting the tyrosine kinase activity of both HER2 and EGFR, thereby blocking these downstream signals.
Caption: General synthetic workflow for Lapatinib.
This workflow diagram outlines the key synthetic steps in the production of Lapatinib, starting from the coupling of the aniline and quinazoline building blocks, followed by the introduction of the furan side chain via a Suzuki coupling, and concluding with a reductive amination to install the final side chain.
Conclusion
The choice of an aniline building block in the synthesis of kinase inhibitors like Lapatinib is a multifactorial decision. This compound, while effective, comes at a significantly higher cost for small-scale research quantities compared to alternatives like 4-Aminobenzonitrile and Quinolin-6-amine. For large-scale production, a more detailed cost analysis including bulk pricing and process efficiency would be necessary.
The alternatives presented are all synthetically viable and have been incorporated into potent kinase inhibitors. The selection of a particular aniline derivative will ultimately depend on a balance of factors including:
-
Cost and Availability: For early-stage research, the lower cost of 4-Aminobenzonitrile and Quinolin-6-amine may be advantageous.
-
Synthetic Feasibility: The reactivity and handling of each building block should be considered.
-
Structure-Activity Relationship (SAR): The specific substitutions on the aniline ring will influence the final compound's potency, selectivity, and pharmacokinetic properties.
Researchers and drug development professionals should carefully weigh these factors to select the most appropriate building block for their specific project goals, optimizing for both cost-effectiveness and the desired pharmacological profile of the target molecule.
References
- 1. 2-CHLORO-4-(METHYLSULFONYL)-ANILINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. 524955-09-7|3-Chloro-4-(pyridin-2-ylmethoxy)aniline|BLD Pharm [bldpharm.com]
- 4. 4-Aminobenzonitrile, 98% 50 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. indiamart.com [indiamart.com]
- 6. 369640250 [thermofisher.cn]
- 7. chemimpex.com [chemimpex.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting downstream effectors of epidermal growth factor receptor/HER2 in breast cancer with either farnesyltransferase inhibitors or mTOR antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-Aminobenzonitrile - Sihauli Chemicals Private Limited [sihaulichemicals.com]
- 12. mdpi.com [mdpi.com]
Quantitative Purity Assessment of 2-Chloro-4-(methylsulfonyl)aniline: A Comparative Guide to qNMR, HPLC, and GC Methods
For Researchers, Scientists, and Drug Development Professionals
The precise determination of purity for pharmaceutical intermediates is a cornerstone of drug development, ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of 2-Chloro-4-(methylsulfonyl)aniline, a key building block in various synthetic pathways. This document outlines detailed experimental protocols, presents a comparative analysis of hypothetical experimental data, and offers visual workflows to aid in method selection and implementation.
Executive Summary
Quantitative NMR (qNMR) emerges as a powerful primary method for the purity assessment of this compound, offering direct quantification without the need for a specific reference standard of the analyte. While HPLC with UV detection provides excellent sensitivity for detecting trace impurities and is a staple in many quality control laboratories, its accuracy can be influenced by the response factors of impurities. Gas Chromatography with a Flame Ionization Detector (GC-FID) is a suitable alternative for volatile and thermally stable impurities but may require derivatization for less volatile compounds. The choice of the optimal analytical technique depends on the specific requirements of the analysis, including the need for a primary method, the expected impurity profile, and throughput considerations.
Comparative Analysis of Analytical Techniques
The following table summarizes the key performance parameters of qNMR, HPLC-UV, and GC-FID for the purity analysis of this compound based on a hypothetical case study.
| Parameter | Quantitative ¹H NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-FID) |
| Principle | Direct, primary method based on the proportionality of signal intensity to the number of nuclei. | Comparative method based on chromatographic separation and UV absorbance. | Comparative method based on chromatographic separation and flame ionization detection. |
| Purity Result (Hypothetical) | 99.2% (w/w) | 99.5% (Area %) | 99.4% (Area %) |
| Accuracy | High, provides an absolute purity value against a certified internal standard. | High, but can be influenced by the response factors of impurities. | Good, but dependent on the volatility and thermal stability of all components. |
| Precision (RSD) | Excellent (e.g., < 0.5%) | Very Good (e.g., < 1.0%) | Very Good (e.g., < 1.0%) |
| Selectivity | High, based on distinct resonance signals. Challenging with overlapping signals. | High, based on chromatographic retention time. Co-elution can be a challenge. | High, based on chromatographic retention time. |
| Reference Standard | Requires a certified internal standard (e.g., maleic acid). Does not require an analyte-specific standard. | Requires a reference standard of the analyte for accurate quantification; area percent method can be used for estimation. | Requires a reference standard of the analyte for accurate quantification; area percent method can be used for estimation. |
| Sensitivity | Moderate, suitable for impurities at levels of ~0.1% and above. | High, excellent for detecting trace impurities. | High, particularly for volatile organic compounds. |
| Sample Throughput | Lower, especially with long relaxation delays required for quantification. | Higher, with typical run times of 20-30 minutes per sample.[1] | Higher, with typical run times of 20-30 minutes per sample. |
| Sample Consumption | Higher (milligrams).[1] | Lower (micrograms).[1] | Lower (micrograms to nanograms). |
| Destructive/Non-destructive | Non-destructive, sample can be recovered.[1] | Destructive.[1] | Destructive. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below.
Quantitative ¹H NMR (qNMR) Spectroscopy
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Materials:
-
This compound sample
-
Certified internal standard (e.g., Maleic Acid, purity ≥ 99.5%)
-
Deuterated solvent (e.g., DMSO-d₆)
-
High-precision analytical balance (readability ± 0.01 mg)
-
5 mm NMR tubes
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the internal standard (Maleic Acid) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.
-
Vortex the vial to ensure complete dissolution and homogenization.
-
Transfer the solution to a 5 mm NMR tube.
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Relaxation Delay (D1): ≥ 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for quantitative accuracy).
-
Acquisition Time (AQ): ≥ 3 seconds
-
Number of Scans (NS): 16-64 (to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest).
-
Spectral Width: Appropriate to cover all signals of interest.
Data Processing and Purity Calculation:
-
Apply a line broadening factor (e.g., 0.3 Hz) to the FID before Fourier transformation.
-
Manually phase the spectrum and perform baseline correction.
-
Integrate a well-resolved, non-overlapping signal of the analyte and a signal from the internal standard. For this compound, the singlet from the methylsulfonyl group is a good candidate. For Maleic Acid, the singlet from the olefinic protons can be used.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P_std = Purity of the internal standard
-
References
Safety Operating Guide
Proper Disposal of 2-Chloro-4-(methylsulfonyl)aniline: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of 2-Chloro-4-(methylsulfonyl)aniline, a compound that requires careful handling due to its potential hazards. Adherence to these protocols is critical for researchers, scientists, and drug development professionals to protect both personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) and within a designated, controlled environment.
Personal Protective Equipment (PPE) and Handling:
| Equipment | Specification | Rationale |
| Gloves | Chemical-resistant gloves such as butyl, neoprene, or Viton are recommended. Nitrile gloves are not advised for handling aniline compounds.[1][2] | To prevent skin contact and absorption. |
| Eye Protection | Chemical splash goggles are mandatory.[1] | To protect eyes from splashes or dust. |
| Lab Coat | A fully-buttoned lab coat must be worn. | To shield skin and personal clothing from contamination.[1] |
| Work Area | All work must be conducted in a properly functioning and certified laboratory chemical fume hood.[1] | To prevent inhalation of dust or vapors. |
A designated area for handling this compound should be clearly marked with warning signs indicating the specific chemical hazards.[1]
Spill Management Protocol
Accidental spills must be managed promptly and safely, with procedures varying based on the spill's magnitude.
| Spill Size | Procedure |
| Small Spill | If the spill can be cleaned up within 10 minutes by trained personnel, absorb the material with an inert, dry substance like vermiculite, sand, or earth.[1][3] Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[1][3] The area should then be decontaminated. |
| Large Spill | Immediately evacuate the area and secure it to prevent entry.[1][3] Alert others in the vicinity and contact your institution's Environmental Health & Safety (EH&S) department or emergency services.[1] |
Step-by-Step Disposal Procedure
The disposal of this compound must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[1][2]
-
Waste Collection:
-
Waste Storage:
-
Waste Disposal:
-
Arrange for the collection of the hazardous waste through your institution's EH&S department or a licensed hazardous waste disposal contractor.[1][2]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[3][5] It is the responsibility of the waste generator to ensure compliance.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 2-Chloro-4-(methylsulfonyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 2-Chloro-4-(methylsulfonyl)aniline (CAS No. 13244-35-4). Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.
Chemical Safety and Hazard Information
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is primarily used for research and development purposes.[1][2] Key hazards associated with this compound are summarized below.
| Hazard Classification | Description |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[3] |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation.[3] |
| Serious Eye Damage/Eye Irritation (Category 2A) | Causes serious eye irritation.[1][3] |
| Specific target organ toxicity, single exposure (Category 3) | May cause respiratory irritation.[3] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-impermeable gloves | Nitrile or butyl rubber gloves are recommended.[4][5] Change gloves every 30-60 minutes or immediately if contaminated or damaged.[6] |
| Eye and Face Protection | Safety goggles or a face shield | Must be worn whenever there is a risk of splashing.[6] Standard eyeglasses are not sufficient. |
| Skin and Body Protection | Protective clothing | A lab coat with a closed front, long sleeves, and tight-fitting cuffs is required.[6] |
| Respiratory Protection | NIOSH-approved respirator | Use if ventilation is inadequate or if dusts/aerosols are generated.[7] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for laboratory safety and environmental protection.
Step-by-Step Handling and Experimental Protocol
-
Preparation and Area Setup :
-
Donning PPE :
-
Put on all required PPE as specified in the table above before handling the chemical.
-
-
Chemical Handling :
-
Post-Handling and Cleanup :
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation :
-
Collect all solid waste, including contaminated gloves, wipes, and weighing papers, in a clearly labeled, sealed container for hazardous solid waste.
-
Collect all liquid waste, including reaction residues and solvent washes, in a separate, clearly labeled, sealed container for hazardous liquid waste.
-
-
Container Labeling :
-
Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").
-
-
Storage of Waste :
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[9]
-
-
Final Disposal :
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes.[3][9] Remove contact lenses if present and easy to do. Continue rinsing.[1][9] Seek immediate medical attention.[9] |
| Skin Contact | Take off immediately all contaminated clothing.[10] Wash off with soap and plenty of water.[1][3] Seek medical attention if irritation persists.[9] |
| Inhalation | Move the person to fresh air.[1][9] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1][9] Seek immediate medical attention.[9] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[9][11] Never give anything by mouth to an unconscious person.[3][9] Seek immediate medical attention.[9] |
Chemical Spill Workflow
The following diagram outlines the procedural flow for managing a spill of this compound.
Caption: Workflow for handling a chemical spill.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. 13244-35-4 this compound AKSci 5972AA [aksci.com]
- 3. angenechemical.com [angenechemical.com]
- 4. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 5. store.safety-kleen.com [store.safety-kleen.com]
- 6. pppmag.com [pppmag.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
